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  • Product: Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate
  • CAS: 5896-37-7

Core Science & Biosynthesis

Foundational

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate This guide provides a comprehensive technical overview of Ethyl 3-(5-methylfuran-2-yl)-3-oxopro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate

This guide provides a comprehensive technical overview of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate, a heterocyclic β-keto ester of significant interest to researchers, medicinal chemists, and professionals in drug development. By leveraging its distinct functional groups—a furan scaffold, a ketone, and an ester—this molecule serves as a versatile building block for the synthesis of complex molecular architectures and novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the underlying chemical principles that make this compound a valuable tool in modern organic synthesis and medicinal chemistry.

Core Chemical Identity and Physicochemical Properties

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is a molecule that combines the aromaticity of a furan ring with the versatile reactivity of a β-keto ester moiety. Its fundamental properties are summarized below.

IdentifierValueSource
IUPAC Name ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate-
CAS Number 5896-37-7[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [2]
Canonical SMILES CCOC(=O)CC(=O)C1=CC=C(O1)C[2]
Appearance Not reported (expected to be a liquid or low-melting solid)-
Boiling Point Not experimentally reported-
Melting Point Not experimentally reported-
Storage Store at 2-8°C, sealed in a dry, dark place[2]

Spectroscopic Characterization: An Interpretive Analysis

While experimental spectra for Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate are not widely available in public databases, a detailed analysis based on its structure and data from analogous compounds allows for a reliable prediction of its spectral features. This section is intended to guide researchers in the identification and characterization of this molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The analysis below is based on standard chemical shift values and coupling patterns observed in similar furan and ethyl ester-containing compounds[3][4].

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.10Doublet (d)1HH-3 (furan)Furan protons are deshielded. This proton is adjacent to the carbonyl-bearing carbon, leading to a downfield shift.
~ 6.15Doublet (d)1HH-4 (furan)This furan proton is coupled to H-3. It is typically found more upfield than H-3.
~ 4.25Quartet (q)2H-OCH₂ CH₃Protons of the ethyl ester methylene group, split by the adjacent methyl group.
~ 3.80Singlet (s)2H-CO-CH₂ -CO-Active methylene protons between two carbonyl groups. The singlet nature assumes rapid keto-enol tautomerization or a locked keto form.
~ 2.38Singlet (s)3HFuran-CH₃ Methyl group attached to the aromatic furan ring.
~ 1.30Triplet (t)3H-OCH₂CH₃ Protons of the ethyl ester methyl group, split by the adjacent methylene group.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display ten unique signals corresponding to each carbon atom in the structure. Predicted chemical shifts are based on analogous structures and established substituent effects[3][5].

Predicted Shift (δ, ppm)Carbon AssignmentRationale
~ 192.0Furan-C =OKetone carbonyl carbon, significantly deshielded.
~ 167.0Ester-C =OEster carbonyl carbon, slightly more shielded than the ketone.
~ 159.0C-5 (furan)Furan carbon bearing the methyl group.
~ 152.0C-2 (furan)Furan carbon bearing the acyl group.
~ 120.0C-3 (furan)Furan methine carbon adjacent to the acyl group.
~ 109.0C-4 (furan)Furan methine carbon adjacent to the methyl-bearing carbon.
~ 61.5-OCH₂ CH₃Methylene carbon of the ethyl ester.
~ 45.0-CO-CH₂ -CO-Active methylene carbon.
~ 14.0-OCH₂CH₃ Methyl carbon of the ethyl ester.
~ 13.5Furan-CH₃ Methyl carbon attached to the furan ring.
Predicted Infrared (IR) Spectrum

The IR spectrum provides critical information about the functional groups present. For a β-keto ester, the carbonyl region is of primary importance.

Frequency (cm⁻¹)VibrationRationale
~ 3120=C-H StretchAromatic C-H stretch from the furan ring.
2980-2850C-H StretchAliphatic C-H stretches from the ethyl and methyl groups.
~ 1745C=O StretchEster carbonyl . β-keto esters typically show two distinct C=O bands. The ester carbonyl appears at a higher frequency[6][7].
~ 1715C=O StretchKetone carbonyl . Conjugation with the furan ring slightly lowers its frequency from a typical aliphatic ketone.
~ 1570 & ~1480C=C StretchAromatic ring stretching vibrations of the furan scaffold.
1300-1000C-O StretchStrong, broad absorptions characteristic of the ester C-O bonds and the furan C-O-C ether linkage[7][8].
Predicted Mass Spectrum (MS)

Electron ionization mass spectrometry would likely lead to fragmentation patterns characteristic of both esters and furan derivatives.

m/z ValueProposed FragmentRationale
196[C₁₀H₁₂O₄]⁺Molecular Ion (M⁺) . The parent peak.
151[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester is a common fragmentation pathway for ethyl esters[9].
123[5-methylfuroyl]⁺Cleavage of the bond between the ketone and the methylene group, yielding the stable 5-methylfuroyl cation. This is often a prominent peak.
95[5-methylfuran]⁺Loss of the entire keto-ester side chain.
43[CH₃CO]⁺A common fragment, though may arise from rearrangement.

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate can be efficiently achieved via a base-mediated Claisen condensation . This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis and is particularly well-suited for creating β-keto esters[10][11]. The proposed pathway involves the reaction of an ester of 5-methylfuroic acid with ethyl acetate.

Proposed Synthetic Protocol

This protocol is a representative procedure based on established methods for Claisen condensation.

Reaction: Methyl 5-methylfuroate + Ethyl acetate → Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous diethyl ether or THF.

  • Enolate Formation: While stirring under a nitrogen atmosphere, slowly add a solution of ethyl acetate (2.0 equivalents) in the chosen anhydrous solvent via the dropping funnel. The mixture may gently reflux as hydrogen gas evolves.

  • Condensation: After hydrogen evolution ceases, add a solution of methyl 5-methylfuroate (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.

  • Reaction Completion: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to 0°C and cautiously quench by the slow addition of 1 M aqueous HCl until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase in vacuo. Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to yield the pure product.

Causality and Workflow Visualization

Expertise & Experience: The choice of sodium hydride as the base is critical. It is a non-nucleophilic, strong base that irreversibly deprotonates ethyl acetate to form the reactive enolate. Using a weaker or nucleophilic base like sodium ethoxide would result in a reversible reaction with lower equilibrium concentrations of the desired product. The use of an excess of ethyl acetate helps to drive the reaction equilibrium forward.

G cluster_prep 1. Preparation & Enolate Formation cluster_reaction 2. Condensation cluster_workup 3. Workup & Purification NaH Suspend NaH in Anhydrous THF EtOAc Add Ethyl Acetate dropwise NaH->EtOAc Enolate Sodium Ethyl Acetate Enolate Formed EtOAc->Enolate FuranEster Add Methyl 5-methylfuroate Enolate->FuranEster Reflux Reflux 2-4h FuranEster->Reflux ProductComplex Product-Base Complex Reflux->ProductComplex Quench Quench with 1M HCl ProductComplex->Quench Extract Extract with Et₂O Quench->Extract Purify Purify (Distillation/Chromatography) Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for the synthesis of the target β-keto ester.

Chemical Reactivity and Synthetic Utility

The synthetic power of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate lies in the dual reactivity of its β-keto ester and furan functionalities. It is not merely a molecule but a versatile platform for constructing more elaborate structures.

Reactions at the β-Keto Ester Moiety

The methylene protons situated between the two carbonyl groups are acidic (pKa ≈ 11 in DMSO) and easily removed by a moderately strong base. The resulting enolate is a soft nucleophile, making it an ideal intermediate for a variety of transformations[12].

  • Alkylation and Acylation: The enolate can be readily alkylated with alkyl halides or acylated with acid chlorides at the α-carbon. This allows for the introduction of diverse substituents at this position[13].

  • Decarboxylation: Upon saponification (hydrolysis) of the ester, the resulting β-keto acid is thermally unstable and readily undergoes decarboxylation when heated, yielding 1-(5-methylfuran-2-yl)ethan-1-one. This provides a route to methyl ketones from furan precursors.

  • Heterocycle Synthesis: β-Keto esters are premier starting materials for synthesizing five- and six-membered heterocycles, a cornerstone of medicinal chemistry. For example, reaction with hydrazine derivatives yields pyrazoles (Knorr Pyrazole Synthesis), while reaction with ureas or amidines can produce pyrimidines.

G KetoEster Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate Pyrazole Substituted Pyrazole KetoEster->Pyrazole Condensation & Cyclization Hydrazine Hydrazine (R-NH-NH₂) Hydrazine->Pyrazole

Caption: Synthesis of pyrazoles from the title β-keto ester.

Reactivity of the Furan Ring

The furan ring itself is an electron-rich aromatic system that can participate in various reactions, although its reactivity is modulated by the deactivating acyl substituent. It can undergo electrophilic aromatic substitution, though typically under milder conditions than benzene to avoid ring-opening[14].

Applications in Medicinal Chemistry and Drug Development

The furan scaffold is considered a "privileged structure" in medicinal chemistry. Its presence in a molecule can confer favorable pharmacokinetic properties and provide a rigid framework for orienting functional groups for optimal interaction with biological targets[15][16]. Furan-containing compounds have demonstrated a vast range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects[14][17].

Notable drugs containing a furan ring include:

  • Nitrofurantoin: An antibiotic used for urinary tract infections[17].

  • Ranitidine (formerly): An H₂ receptor antagonist for treating peptic ulcers[16].

  • Furosemide: A potent diuretic[16].

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is a valuable intermediate for accessing novel furan-based compounds. Its ability to serve as a precursor to pyrazoles, pyrimidines, and other decorated furan systems makes it an attractive starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns[18]. The combination of the proven furan pharmacophore with the synthetically versatile β-keto ester handle allows for the systematic exploration of chemical space around this scaffold.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: As recommended, store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases[2].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

  • Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Health Sciences and Research. Retrieved from [Link]

  • Bhat, M. A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Dandia, A., et al. (2005). Furans, thiophenes and related heterocycles in drug discovery. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Chaudhary, P., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. Retrieved from [Link]

  • Rojas-Romo, C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences. Retrieved from [Link]

  • Prezi. (2025). Beta Ketoester Synthesis: Preparation and Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for .... Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025). FTIR spectra of furan-based copolyesters. Retrieved from [Link]

  • SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Organic Spectroscopy International. (2015). Ester infrared spectra. Retrieved from [Link]

  • Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. Retrieved from [Link]

  • Chabot College. (n.d.). Mass Spectra Interpretation: ESTERS. Retrieved from [Link]

  • NIST. (n.d.). Furan, 3-methyl-. WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (CAS 5896-37-7)

[1] Executive Summary Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (CAS 5896-37-7) represents a "privileged scaffold" in medicinal chemistry, combining the electron-rich, aromatic furan ring with a highly reactive -keto...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (CAS 5896-37-7) represents a "privileged scaffold" in medicinal chemistry, combining the electron-rich, aromatic furan ring with a highly reactive


-keto ester functionality. This dual-nature architecture allows for divergent synthetic pathways: the 

-keto ester chain serves as a universal handle for heterocycle construction (pyrazoles, isoxazoles, pyrimidines), while the 5-methylfuran moiety acts as a lipophilic, hydrogen-bond-accepting pharmacophore often associated with antimicrobial and anti-inflammatory activity.

This guide details the physicochemical profile, optimized synthesis, and strategic application of CAS 5896-37-7 in high-throughput drug discovery.

Part 1: Chemical Architecture & Physicochemical Profile

Structural Dynamics: The Keto-Enol Equilibrium

Unlike simple esters, CAS 5896-37-7 exists in a dynamic equilibrium between its keto and enol tautomers. This is critical for analytical characterization (NMR) and reactivity.

  • Keto Form: Dominant in polar aprotic solvents (e.g., DMSO-d6). Responsible for nucleophilic attacks at the

    
    -carbon (C2).
    
  • Enol Form: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. This form is often visible in non-polar solvents (e.g., CDCl3) and is the active species in Lewis acid-catalyzed reactions.

Key Physicochemical Data
PropertyValue / DescriptionNote
CAS Number 5896-37-7
Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Boiling Point ~145–150 °C (at 15 mmHg)Predicted based on analogues
Density 1.12 ± 0.06 g/cm³Predicted
Solubility Soluble in EtOH, CH2Cl2, EtOAcPoor water solubility
Acidity (pKa) ~11 (Active Methylene)Deprotonation requires alkoxide or hydride bases

Part 2: Synthetic Routes & Optimization

The industrial standard for synthesizing CAS 5896-37-7 is the Claisen Condensation . This route is preferred over the reaction of acid chlorides with Meldrum's acid due to scalability and atom economy.

Protocol: Claisen Condensation

Reaction: 2-Acetyl-5-methylfuran + Diethyl Carbonate


 Product
Reagents & Setup
  • Substrate: 2-Acetyl-5-methylfuran (1.0 eq)

  • Electrophile: Diethyl carbonate (2.5 eq, excess serves as solvent/co-solvent)

  • Base: Sodium Hydride (NaH, 60% dispersion, 2.0 eq)

  • Solvent: Anhydrous Toluene or THF

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Methodology
  • Base Preparation: Wash NaH (2.0 eq) with dry hexane under inert gas to remove mineral oil. Suspend in anhydrous Toluene.

  • Electrophile Addition: Add Diethyl carbonate (2.5 eq) to the suspension. Heat to 60°C.

  • Enolization (Critical Step): Add 2-Acetyl-5-methylfuran dropwise over 30 minutes. The evolution of H2 gas indicates enolate formation.

    • Expert Insight: Slow addition prevents the "self-condensation" of the ketone.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitoring via TLC should show the disappearance of the starting ketone.

  • Quench & Workup: Cool to 0°C. Carefully quench with Glacial Acetic Acid or dilute HCl.

    • Caution: The furan ring is acid-sensitive.[1][2] Avoid strong mineral acids (H2SO4) or prolonged exposure to pH < 2, which can cause ring opening (poly-ketone formation).

  • Purification: Extract with EtOAc, wash with brine, dry over Na2SO4. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Acetyl-5-methylfuran Intermediate Enolate Formation (H2 Evolution) Start->Intermediate Dropwise Addition Reagents Diethyl Carbonate + NaH (Base) Reagents->Intermediate Reaction Claisen Condensation (Reflux, Toluene) Intermediate->Reaction Nucleophilic Attack Quench Acidic Quench (pH ~4-5) Reaction->Quench Cool to 0°C Product CAS 5896-37-7 (Beta-Keto Ester) Quench->Product Workup & Distillation

Figure 1: Step-by-step Claisen condensation workflow for CAS 5896-37-7, highlighting the critical enolate formation step.

Part 3: Strategic Reactivity & Heterocyclic Synthesis

For drug development professionals, CAS 5896-37-7 is a "hub" molecule. The


-keto ester moiety reacts with binucleophiles to form 5- and 6-membered heterocycles.
The Knorr Pyrazole Synthesis

Reaction with hydrazines yields pyrazoles, a scaffold prevalent in COX-2 inhibitors and anti-inflammatory drugs.

  • Reagents: Hydrazine hydrate or Phenylhydrazine.

  • Conditions: Ethanol, Reflux, catalytic Acetic Acid.

  • Mechanism: Initial imine formation at the ketone carbonyl followed by cyclization at the ester carbonyl.

  • Outcome: 3-(5-methylfuran-2-yl)-5-pyrazolones.

The Biginelli Reaction (Dihydropyrimidinones)

This multicomponent reaction creates calcium channel blocker analogues.[3][4]

  • Reagents: CAS 5896-37-7 + Urea/Thiourea + Aryl Aldehyde.

  • Catalyst: Lewis acid (e.g., Yb(OTf)3 or simple HCl/EtOH).

  • Outcome: 4-Aryl-6-(5-methylfuran-2-yl)-3,4-dihydropyrimidin-2(1H)-ones.

Isoxazole Synthesis

Reaction with hydroxylamine hydrochloride yields isoxazoles, often used as bioisosteres for carboxylic acids or pyridines.

  • Conditions: NH2OH·HCl, NaOAc, EtOH/H2O, Reflux.

Visualization: Divergent Synthesis Map

DivergentSynthesis Hub CAS 5896-37-7 (Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate) R_Hydrazine + Hydrazine / Ph-NHNH2 Hub->R_Hydrazine R_Hydroxyl + Hydroxylamine (NH2OH) Hub->R_Hydroxyl R_Biginelli + Urea + Aldehyde (Biginelli Reaction) Hub->R_Biginelli R_Alkyl + R-X / Base (NaOEt) Hub->R_Alkyl Pyrazole Pyrazoles (Anti-inflammatory) Isoxazole Isoxazoles (Antimicrobial) DHPM Dihydropyrimidinones (Ca2+ Channel Blockers) Alkylated Alpha-Alkylated Derivatives R_Hydrazine->Pyrazole R_Hydroxyl->Isoxazole R_Biginelli->DHPM R_Alkyl->Alkylated

Figure 2: Divergent synthetic utility of CAS 5896-37-7. The scaffold serves as a precursor for multiple pharmacologically active heterocyclic classes.

Part 4: Handling, Stability & Analytics

Furan Ring Sensitivity

The 5-methylfuran ring is electron-rich, making it susceptible to oxidative ring opening and electrophilic attack.

  • Acid Sensitivity: While the synthesis of pyrazoles uses catalytic acid, strong acids can cause the furan ring to hydrolyze to a 1,4-dicarbonyl species (Paal-Knorr reversal).

  • Oxidation: Exposure to air over months can lead to darkening (formation of autoxidation products). Store under inert gas (Nitrogen/Argon) at 2–8°C.

Analytical Validation (NMR Expectations)

To validate the synthesis, look for these characteristic 1H NMR signals (in CDCl3):

  • Furan Protons: Two doublets (or d/m) in the aromatic region (

    
     6.0–7.0 ppm).
    
  • 5-Methyl Group: A singlet at

    
     ~2.3–2.4 ppm.
    
  • Ethyl Ester: A quartet (

    
     ~4.2 ppm) and a triplet (
    
    
    
    ~1.3 ppm).
  • Active Methylene: A singlet at

    
     ~3.8 ppm (integrates to 2H in keto form). Note: If enol form is present, this signal diminishes, and an enolic -OH appears >12 ppm.
    

References

  • Claisen Condensation Methodology

    • Hauser, C. R., & Hudson, B. E. (1942). "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions.[5][2][4][6][7][8][9][10][11][12]

    • Source:

  • Synthesis of Furan Beta-Keto Esters

    • PubChem Compound Summary for CID 220674 (Ethyl 3-(5-methylfuran-2-yl)
    • Source:

  • Knorr Pyrazole Synthesis

    • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft.
    • Source:

  • Biginelli Reaction Applications

    • Kappe, C. O. (2000).[13][14] "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry.

    • Source:

  • Furan Ring Stability & Oxidation

    • Nair, V., et al. (2010). "Cerium(IV) Ammonium Nitrate (CAN) Mediated Reaction of β-Keto Esters with Furans." Tetrahedron.
    • Source:

Sources

Foundational

Introduction: The Strategic Importance of Furan-Containing β-Keto Esters

An In-depth Technical Guide to the Molecular Structure and Utility of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Utility of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (CAS No. 5896-37-7), a heterocyclic β-keto ester of significant interest in medicinal chemistry and synthetic organic chemistry. The document elucidates the molecule's structural features, including its profound keto-enol tautomerism, and outlines a robust synthetic pathway via Claisen condensation. A detailed interpretation of its expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is presented, based on established principles and data from analogous structures. Furthermore, this guide explores the molecule's reactivity and its potential as a versatile building block for the synthesis of novel pharmacologically active compounds, leveraging the privileged furan scaffold. This document serves as a foundational resource for researchers aiming to exploit the unique chemical properties of this compound in drug discovery and development.

In the landscape of medicinal chemistry, the furan ring is classified as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle is a core structural motif in numerous natural products and FDA-approved drugs, valued for its ability to act as a bioisostere for phenyl rings while offering distinct electronic properties and metabolic profiles.[2] Furan derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] When this potent scaffold is combined with the β-keto ester functionality, as seen in Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate, the resulting molecule becomes a highly versatile platform for chemical synthesis. The β-keto ester group provides multiple reactive sites, enabling a wide range of carbon-carbon bond-forming reactions crucial for building molecular complexity. This unique combination makes the title compound a valuable precursor for novel heterocyclic systems and other complex molecules with potential therapeutic applications.[4]

Molecular Structure and Physicochemical Properties

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is a bifunctional organic molecule featuring a 5-methylfuran ring linked to an ethyl propanoate backbone via a ketone. This structure provides a rich chemical handle for further synthetic transformations.

Figure 2: Keto-Enol Tautomerism Keto Keto Form (Favored in polar solvents) Enol Enol Form (Favored in non-polar solvents) Keto->Enol Equilibrium

Caption: Figure 2: Equilibrium between keto and enol tautomers.

This tautomerism is not merely a structural curiosity; it dictates the molecule's reactivity. The keto form reacts as a typical ketone, while the enol form behaves as a nucleophilic alkene. The acidic α-protons of the keto form and the nucleophilicity of the enol are central to the synthetic utility of this class of compounds. Proton NMR spectroscopy is the most direct method for observing and quantifying the ratio of the two tautomers in solution, as the interconversion is slow enough on the NMR timescale to allow for the resolution of distinct signals for each form.

Synthesis and Purification

The most logical and field-proven approach for synthesizing Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is through a crossed Claisen condensation. This carbon-carbon bond-forming reaction involves the acylation of an ester enolate. In this specific case, the reaction would occur between 2-acetyl-5-methylfuran and a suitable carbonate, such as diethyl carbonate, in the presence of a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt).

The causality behind this choice is rooted in the mechanism. The strong base deprotonates the α-carbon of the ketone (2-acetyl-5-methylfuran), which is more acidic than the α-protons of an ester, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide leaving group yields the target β-keto ester.

Figure 3: Synthetic Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Acetyl-5-methylfuran P2 Slowly add 2-Acetyl-5-methylfuran R1->P2 R2 Diethyl Carbonate P1 Combine NaH and Diethyl Carbonate in THF under N₂ R2->P1 R3 Sodium Hydride (NaH) R3->P1 R4 Dry THF (Solvent) R4->P1 P1->P2 P3 Heat under reflux (e.g., 6 hours) P2->P3 P4 Acidic Workup (e.g., aq. HCl) P3->P4 P5 Extraction (e.g., Ethyl Acetate) P4->P5 P6 Purification P5->P6 Prod Ethyl 3-(5-methylfuran-2-yl) -3-oxopropanoate P6->Prod

Caption: Figure 3: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on established procedures for Claisen-type condensations. Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Preparation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under an inert nitrogen atmosphere, add diethyl carbonate (2.0 equivalents).

  • Addition of Ketone: Slowly add a solution of 2-acetyl-5-methylfuran (1.0 equivalent) in anhydrous THF to the suspension via a dropping funnel. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for approximately 6 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Workup: Cool the reaction mixture to 0°C in an ice bath and cautiously quench with a dilute acid solution (e.g., 10% HCl) until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield the pure product.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be the most informative for structural confirmation and for assessing the keto-enol ratio. Distinct signals for the furan, ethyl ester, methyl, and the central methylene/methine protons will be present.

Proton AssignmentPredicted Chemical Shift (δ, ppm) (Keto Form)Predicted MultiplicityPredicted Chemical Shift (δ, ppm) (Enol Form)Predicted MultiplicityRationale / Analog Comparison
-O-CH₂-CH₃ ~4.20Quartet (q)~4.25Quartet (q)Typical range for ethyl ester methylene protons.
-O-CH₂-CH₃ ~1.28Triplet (t)~1.30Triplet (t)Typical range for ethyl ester methyl protons.
Furan-CH₃ ~2.40Singlet (s)~2.35Singlet (s)Consistent with methyl groups on a furan ring.
Furan H-4 ~6.25Doublet (d)~6.15Doublet (d)Furan protons ortho to an alkyl group appear around 6.1-6.3 ppm.
Furan H-3 ~7.20Doublet (d)~6.80Doublet (d)Furan protons ortho to a carbonyl group are deshielded and appear further downfield.
-CO-CH₂-CO- ~3.90Singlet (s)--Active methylene protons in β-dicarbonyls.
=CH- (enol) --~5.80Singlet (s)Vinylic proton of the enol tautomer.
-OH (enol) --~12.5Broad Singlet (br s)Intramolecularly hydrogen-bonded enolic proton, highly deshielded.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will confirm the carbon framework, with distinct signals for the carbonyls, furan ring carbons, and the ethyl ester group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale / Analog Comparison
Furan-CH₃ ~14.0Typical for a methyl group on an aromatic ring.
-O-CH₂-CH₃ ~14.2Standard chemical shift for the methyl carbon of an ethyl ester.
-CO-CH₂-CO- ~45-50Methylene carbon between two carbonyls.
-O-CH₂-CH₃ ~61.5Methylene carbon of an ethyl ester.
Furan C-4 ~109.0Electron-rich furan carbon adjacent to the methyl group.
Furan C-3 ~118.0Furan carbon adjacent to the carbonyl-substituted carbon.
Furan C-2 ~145.0Furan carbon bearing the acyl group.
Furan C-5 ~159.0Furan carbon bearing the methyl group.
Ester C=O ~168.0Carbonyl carbon of the ester group.
Ketone C=O ~192.0Carbonyl carbon of the ketone group (keto form).
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will clearly show the presence of the two carbonyl groups and the furan ring.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C-H (sp²) 3100-3150MediumAromatic C-H stretch of the furan ring.
C-H (sp³) 2850-3000MediumAliphatic C-H stretch of methyl and ethyl groups.
C=O (Ester) ~1740StrongCharacteristic stretch for a saturated ester carbonyl.
C=O (Ketone) ~1715StrongCharacteristic stretch for an aryl ketone. In the enol form, this will shift to ~1660 cm⁻¹ due to conjugation.
C=C (Furan) 1500-1600Medium-StrongAromatic C=C stretching vibrations of the furan ring.
C-O (Ester) 1150-1250StrongC-O stretching vibrations of the ester group.
Mass Spectrometry (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns.

m/z ValueProposed FragmentRationale
196 [M]⁺Molecular ion peak corresponding to C₁₀H₁₂O₄.
151 [M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester group.
123 [5-methylfuran-C=O]⁺Acylium ion formed by cleavage alpha to the ketone, a very common fragmentation.
95 [5-methylfuran]⁺Loss of CO from the acylium ion.

Reactivity and Potential Applications in Drug Discovery

The true value of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate for drug development professionals lies in its synthetic versatility. It serves as an ideal starting material for constructing more complex heterocyclic systems.

  • As a Nucleophile: The active methylene protons are readily deprotonated by mild bases to form a stabilized enolate. This enolate can participate in a variety of reactions, including alkylations and Michael additions, allowing for the introduction of diverse substituents at the C2 position.

  • As an Electrophile Precursor: The two distinct carbonyl groups allow for selective reactions. For example, condensation reactions with hydrazines or hydroxylamines can be used to construct pyrazole or isoxazole rings, respectively—scaffolds that are prevalent in many bioactive molecules.

  • Decarboxylation: Like other β-keto esters, this compound can undergo hydrolysis and subsequent decarboxylation to yield a simple methyl ketone (1-(5-methylfuran-2-yl)ethan-1-one), providing another pathway for functionalization.

Given the wide range of biological activities associated with furan derivatives, this molecule is a prime candidate for use in building libraries of novel compounds for high-throughput screening. [1][3]Potential therapeutic areas include:

  • Antimicrobial Agents: The furan nucleus is a key component of drugs like nitrofurantoin. [2]* Anti-inflammatory Drugs: Furan-containing compounds have been investigated as inhibitors of enzymes like COX-2.

  • Anticancer Therapeutics: The furan scaffold can be found in natural products with cytotoxic activity.

Conclusion

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate represents a strategically important molecule at the intersection of privileged scaffold chemistry and versatile synthetic functionality. Its structure, dominated by the bioactive furan ring and the reactive β-keto ester group, makes it a valuable tool for medicinal chemists. The inherent keto-enol tautomerism is a key feature that governs its reactivity and must be considered during reaction design and analytical characterization. While detailed published data on this specific molecule is limited, its properties and reactivity can be confidently predicted, providing a solid foundation for its application in the synthesis of novel and potentially therapeutic agents.

References

  • ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved February 15, 2026, from [Link]

  • Preprints.org. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved February 15, 2026, from [Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 116-126.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved February 15, 2026, from [Link]

  • PhytoBank. (2015). Showing 2-hydroxy-3-methoxy-7-methylanthraquinone (PHY0063714). Retrieved February 15, 2026, from [Link]

  • Journal of Scientific and Innovative Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Technical Guide: ¹H NMR Analysis of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate

Executive Summary This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate , a critical intermediate in the synthesis of functionalized heterocycles an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate , a critical intermediate in the synthesis of functionalized heterocycles and pharmaceutical scaffolds. Unlike static molecules, this


-keto ester exhibits dynamic keto-enol tautomerism, a phenomenon that complicates spectral interpretation for the uninitiated. This document details the chemical shifts, coupling constants, and thermodynamic behaviors observed in solution, offering a self-validating protocol for structural verification.

Structural Dynamics & Tautomerism

The complexity of the ¹H NMR spectrum for this compound arises from the equilibrium between the keto tautomer (dicarbonyl) and the enol tautomer (conjugated alkene).

The Equilibrium Mechanism

In non-polar solvents like CDCl₃, the enol form is stabilized by:

  • Intramolecular Hydrogen Bonding: Between the enol hydroxyl and the ester carbonyl.[1]

  • Extended Conjugation: The furan ring acts as an electron donor, extending the

    
    -system through the newly formed alkene.
    

Researchers must anticipate two distinct sets of signals. The ratio (


) is solvent-dependent; in DMSO-

, the equilibrium shifts heavily toward the keto form due to the disruption of intramolecular H-bonds, whereas in CDCl₃, the enol content is measurable (typically 5–15%).
Logic Diagram: Structural Connectivity & Tautomerism

The following diagram illustrates the connectivity and the specific proton environments analyzed in the spectral data.

G Molecule Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate Keto Keto Form (Major) Molecule->Keto Equilibrium Enol Enol Form (Minor in CDCl3) Molecule->Enol Equilibrium K_Furan Furan Ring (H3, H4) Keto->K_Furan Aromatic Region K_Link Methylene (-CH2-) Keto->K_Link Deshielded Singlet K_Ester Ethyl Ester (Et) Keto->K_Ester Typical Et Pattern E_Vinyl Vinyl Proton (=CH-) Enol->E_Vinyl Alkene Region E_Hydroxyl Enolic -OH (H-Bonded) Enol->E_Hydroxyl Downfield (>12 ppm)

Figure 1: Structural logic distinguishing the Keto and Enol tautomers observed in the NMR timescale.

Spectral Data Analysis (CDCl₃, 400 MHz)

The following data assumes a standard concentration (~10 mg/mL) in Chloroform-


 at 298 K.
Table 1: Chemical Shift Assignment
ComponentPositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
Keto Form
Furan RingH-37.18Doublet (d)1H

Deshielded by adjacent C=O.
Furan RingH-46.15Doublet (d)1H

Shielded by 5-Methyl group.
Linker

3.92Singlet (s)2H-Flanked by two carbonyls (acidic).
Furan-Me

2.40Singlet (s)3H-Allylic coupling often unresolved.
Ester

4.22Quartet (q)2H

Typical ethyl ester pattern.
Ester

1.28Triplet (t)3H

Typical ethyl ester pattern.[2][3]
Enol Form
Enol Linker

5.85Singlet (s)<1H-Vinyl proton, stabilized by conjugation.
Enol OH

12.10Broad (br s)<1H-Chelated proton (intramolecular H-bond).
Detailed Interpretation
  • Furan Coupling (

    
    ):  The characteristic 3.5 Hz coupling constant is diagnostic for 2,5-disubstituted furans. A smaller coupling (<1 Hz) may sometimes be observed between the 5-methyl group and H-4, appearing as a broadening of the doublet or a quartet of doublets in high-resolution scans.
    
  • The Methylene Singlet (3.92 ppm): This peak is the primary indicator of purity. Impurities from starting materials (e.g., 5-methyl-2-furoic acid derivatives) often clutter this region.

  • Enol Identification: The presence of the small singlet at ~5.85 ppm and the far downfield peak at ~12.10 ppm confirms the

    
    -keto ester structure. Do not classify these as impurities. 
    

Experimental Protocols

Sample Preparation & Acquisition Workflow

To ensure reproducibility and minimize artifacts (such as concentration-dependent chemical shift changes), follow this strict protocol.

Protocol Start Start: Purified Compound Solvent Solvent Selection: CDCl3 (Standard) or DMSO-d6 (To suppress Enol) Start->Solvent Prep Dissolution: 10-15 mg in 0.6 mL Solvent Filter if cloudy Solvent->Prep Acquire Acquisition: Pulse: 30° | Delay: 1.0s Scans: 16-64 Prep->Acquire Process Processing: LB = 0.3 Hz Baseline Correction (Bernstein) Acquire->Process End Final Spectrum Process->End

Figure 2: Standardized workflow for NMR acquisition of


-keto esters.
Synthesis Context (Impurity Profiling)

Understanding the synthesis aids in identifying impurities.

  • Method: Claisen condensation of Ethyl Acetate with 5-methyl-2-furoyl chloride (or the acyl imidazole derivative) using a strong base (LDA or NaH).

  • Common Impurities:

    • Ethyl Acetate:[4][5] Singlet at 2.05 ppm, Quartet at 4.12 ppm.

    • 5-Methyl-2-furoic acid: Broad OH, shifted furan peaks.

    • Diisopropylamine (if LDA used): Septets/doublets in the 1.0–3.0 ppm range.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Authoritative text on coupling constants and tautomerism).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]

  • Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill. (Foundational theory on solvent effects in keto-enol systems).

Sources

Foundational

A Technical Guide to the Mass Spectrometric Analysis of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate

Introduction Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is a polyfunctional organic molecule belonging to the class of β-keto esters, incorporating a substituted furan ring. The structural characterization of such mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is a polyfunctional organic molecule belonging to the class of β-keto esters, incorporating a substituted furan ring. The structural characterization of such molecules is fundamental in various scientific disciplines, including synthetic chemistry, quality control in manufacturing, and metabolomics. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minute sample quantities.[1]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate. We will delve into the recommended analytical workflow, from sample preparation to spectral interpretation, grounded in the fundamental principles of mass spectrometry. The focus will be on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a robust and highly informative method for volatile compounds of this nature.[2] The narrative is designed for researchers and drug development professionals, emphasizing the causal logic behind methodological choices to ensure reproducible and reliable results.

Physicochemical Properties & Molecular Structure

A precise understanding of the analyte's properties is the prerequisite for any analytical method development.

  • Compound Name: Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate

  • Molecular Formula: C₁₀H₁₂O₄

  • Molecular Weight (Nominal): 196 g/mol

  • Exact Mass: 196.0736 Da

  • Structure:

    
    
    

The molecule's structure features an ethyl ester, a ketone, and a 5-methylfuran ring. Its predicted volatility and thermal stability make it an ideal candidate for GC-MS analysis.[3][4]

Recommended Methodology: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-MS)

For a volatile, thermally stable organic molecule with a molecular weight under 600 Da, GC-MS with Electron Ionization (EI) is the technique of choice.[3] The gas chromatograph provides excellent separation of the analyte from the sample matrix, while EI provides reproducible, high-energy fragmentation, generating a "fingerprint" mass spectrum that is ideal for structural elucidation and library matching.[2][3][5]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the GC-MS analysis pipeline.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep 1. Dilution & Internal Standard Spiking Filt 2. Filtration Prep->Filt Ensure purity GC 3. GC Separation (Volatilization & Elution) Filt->GC Inject into GC MS 4. MS Detection (Ionization, Fragmentation, Mass Analysis) GC->MS Transfer via heated line Acq 5. Data Acquisition MS->Acq Generate spectrum Interp 6. Spectral Interpretation Acq->Interp Analysis

Caption: High-level workflow for GC-MS analysis.

Sample Preparation Protocol

The objective is to prepare a clean, particle-free sample in a volatile solvent suitable for GC injection.[4][6]

  • Solvent Selection: Choose a high-purity, volatile organic solvent such as Ethyl Acetate or Dichloromethane. These solvents are compatible with common non-polar and moderately polar GC columns.[4][6]

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL.[6] This concentration is typically sufficient to achieve a good signal-to-noise ratio without overloading the GC column.

  • Internal Standard (Optional but Recommended): For quantitative analysis, spike the working solution with a known concentration of an internal standard (e.g., Dipropyl Malonate) that has similar chemical properties but a distinct retention time.[7]

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a 1.5 mL glass autosampler vial. This critical step prevents non-volatile impurities from contaminating the injector and column.[4][6]

Instrumentation & Parameters (Self-Validating System)

The following parameters provide a robust starting point. Instrument performance should be verified daily using a standard (e.g., PFTBA) to ensure mass accuracy and calibration.

Module Parameter Rationale & Justification
GC Inlet Mode: SplitlessFor maximizing sensitivity with low-concentration samples (~10 µg/mL).[6]
Temperature: 250 °CEnsures rapid and complete volatilization of the analyte without inducing thermal degradation.
Injection Volume: 1 µLA standard volume that balances sensitivity with the risk of column overload.
GC Column Type: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of semi-volatile organic compounds.
Carrier Gas: Helium, 1.0 mL/min (constant flow)Inert gas that provides good chromatographic efficiency. Constant flow mode ensures stable retention times.
Oven Program: 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minAn initial low temperature traps the analyte at the head of the column for sharp peak shape. The ramp rate provides a good balance between separation speed and resolution. A final hold ensures all components elute.
MS Interface Transfer Line Temp: 280 °CMust be kept hot enough to prevent analyte condensation between the GC and MS, but not so hot as to cause degradation.
MS Source Ionization Mode: Electron Ionization (EI)The standard for generating reproducible, fragment-rich spectra for library comparison and structural analysis.[2][8]
Electron Energy: 70 eVThis standard energy maximizes ionization efficiency across a wide range of organic molecules and ensures that fragmentation patterns are consistent and comparable to spectral libraries (e.g., NIST).[3][9]
Source Temperature: 230 °CMaintains the source cleanliness and prevents analyte condensation while minimizing thermal fragmentation.
MS Analyzer Mass Range: m/z 40-400A range that covers the expected molecular ion (m/z 196) and all significant fragments while avoiding the low-mass interference from the carrier gas and solvent.
Scan Rate: ~2-3 scans/secProvides sufficient data points across the eluting chromatographic peak for accurate peak shape and spectral deconvolution.

Interpretation of the Electron Ionization Mass Spectrum

EI is a "hard" ionization technique, meaning the molecular ion (M•⁺) often undergoes extensive fragmentation.[3][8] The resulting pattern of fragment ions is predictable based on the molecule's functional groups and provides a roadmap to its structure. The fragmentation of β-keto esters is typically dominated by cleavages alpha (α) to the carbonyl groups and by McLafferty rearrangements.[10][11][12]

The Molecular Ion (M•⁺)

The molecular ion peak is expected at m/z 196 , corresponding to the exact mass of the molecule. Its presence confirms the molecular weight. Due to the relatively stable furan ring, this peak should be observable, though its abundance may be moderate due to the labile β-keto ester functionality.

Proposed Key Fragmentation Pathways

The fragmentation of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is governed by the cleavage of its most labile bonds, primarily around the two carbonyl groups and the ester linkage.

Fragmentation cluster_frags Primary Fragments M M•⁺ m/z 196 [C₁₀H₁₂O₄]•⁺ F1 m/z 151 [C₈H₇O₃]⁺ M->F1 - •OC₂H₅ (45 u) α-cleavage F2 m/z 123 [C₇H₇O₂]⁺ M->F2 - •CH₂COOC₂H₅ (87 u) α-cleavage F3 m/z 109 [C₆H₅O₂]⁺ F2->F3 - CH₂ (14 u) F4 m/z 95 [C₅H₃O₂]⁺ F2->F4 - CO (28 u) F5 m/z 81 [C₅H₅O]⁺ F3->F5 - CO (28 u)

Caption: Predicted EI fragmentation pathway for the title compound.

  • α-Cleavage at the Ester (Loss of Ethoxy Radical): The bond between the carbonyl carbon and the ester oxygen is a primary cleavage site. This results in the loss of an ethoxy radical (•OC₂H₅, 45 Da), leading to a prominent acylium ion at m/z 151 .

  • α-Cleavage adjacent to the Furanone Carbonyl (Loss of the Ester Moiety): Cleavage of the C-C bond between the two carbonyl groups is highly favorable. This expels the entire ethyl acetate sidechain as a radical (•CH₂COOC₂H₅, 87 Da), generating the stable 5-methylfuroyl cation at m/z 123 . This is often a very significant peak.

  • Decarbonylation (Loss of CO): Acylium ions, particularly aromatic and heteroaromatic ones, readily lose carbon monoxide (CO, 28 Da).

    • The ion at m/z 123 can lose CO to form a fragment at m/z 95 .

    • The ion at m/z 109 (from further fragmentation) can also lose CO to yield a fragment at m/z 81 .

  • Formation of the 5-Methylfuran Cation: The ion at m/z 81 corresponds to the protonated 5-methylfuran ring, a stable species resulting from further fragmentation.

Summary of Expected Mass Spectral Data

The following table summarizes the key ions expected in the 70 eV EI mass spectrum.

m/z (amu)Proposed Fragment IonChemical Formula of IonPredicted Relative Abundance
196Molecular Ion (M•⁺) [C₁₀H₁₂O₄]•⁺Low to Medium
151[M - •OC₂H₅]⁺[C₈H₇O₃]⁺Medium to High
123[M - •CH₂COOC₂H₅]⁺ (5-Methylfuroyl cation)[C₇H₇O₂]⁺High (Potential Base Peak)
109[M - CO - C₂H₅]⁺[C₆H₅O₂]⁺Medium
95[C₇H₇O₂ - CO]⁺[C₆H₇O]⁺Medium
81[5-Methylfuran + H]⁺[C₅H₅O]⁺Medium
43[CH₃CO]⁺[C₂H₃O]⁺Medium

Conclusion

The structural elucidation of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate can be reliably achieved using Gas Chromatography-Mass Spectrometry with Electron Ionization. A well-developed GC method provides the necessary separation, while the resulting 70 eV EI mass spectrum delivers a reproducible fragmentation pattern rich in structural information. By understanding the characteristic cleavage patterns of β-keto esters and furan moieties, particularly α-cleavages and decarbonylation events, a confident identification can be made. The predicted formation of a highly stable 5-methylfuroyl cation at m/z 123 is expected to be a key diagnostic feature in the compound's mass spectrum. This guide provides the foundational protocol and interpretive logic for researchers to successfully analyze this and structurally related compounds.

References

  • Wikipedia. Electron ionization. [Link]

  • Canadian Science Publishing. Mass Spectra of β-Keto Esters. [Link]

  • ResearchGate. Mass Spectra of β-Keto Esters. [Link]

  • LCGC International. Understanding Electron Ionization Processes for GC–MS. [Link]

  • LCGC International. Introduction to Electron Impact Ionization for GC–MS. [Link]

  • Shimadzu. Please explain the principles, advantages, and disadvantages of EI. [Link]

  • Journal of Agricultural and Food Chemistry. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

  • Canadian Journal of Chemistry. Mass Spectra of β-Keto Esters. [Link]

  • SCION Instruments. Sample preparation GC-MS. [Link]

  • University of Massachusetts Amherst. Sample Preparation Guidelines for GC-MS. [Link]

Sources

Protocols & Analytical Methods

Method

Claisen condensation reactions with Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate

Application Note: Advanced Claisen Protocols for Furan-Functionalized -Keto Esters Executive Summary & Chemical Profile Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (hereafter EMFOP ) is a critical pharmacophore precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Claisen Protocols for Furan-Functionalized


-Keto Esters 

Executive Summary & Chemical Profile

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (hereafter EMFOP ) is a critical pharmacophore precursor. It combines a lipophilic, electron-rich 5-methylfuran moiety with a highly reactive


-keto ester functionality.

In drug discovery, this scaffold serves as a "linchpin" intermediate. The furan ring acts as a bioisostere for phenyl or pyridine rings, often improving solubility and metabolic profiles, while the 1,3-dicarbonyl system allows for rapid diversification into pyrazoles, isoxazoles, and pyrimidines.

Key Chemical Properties:

Property Value / Characteristic Implication for Protocol
Molecular Weight 196.20 g/mol Stoichiometry calculations.

| Acidic Protons |


-methylene (

) | Highly susceptible to deprotonation; requires anhydrous bases. | | Furan Reactivity | Electron-rich diene | CRITICAL: Sensitive to strong Lewis acids and oxidation (ring opening). | | Tautomerism | Keto-Enol Equilibrium | Exists as a mixture; enol form stabilized by conjugation with furan. |

Core Synthesis Protocol: Carbethoxylation (Cross-Claisen)

The most robust route to EMFOP is the cross-Claisen condensation of 2-acetyl-5-methylfuran with diethyl carbonate. While classic protocols use sodium ethoxide (NaOEt), this guide recommends Sodium Hydride (NaH) to drive the equilibrium irreversibly and minimize self-condensation side products.

Mechanism of Action

The reaction proceeds via the generation of a kinetic enolate from the acetyl furan, which attacks the electrophilic carbonyl of diethyl carbonate.

ClaisenMechanism Start 2-Acetyl-5-methylfuran Enolate Furan Enolate (Nucleophile) Start->Enolate -H2 (Gas) Base NaH (Base) Base->Enolate Inter Tetrahedral Intermediate Enolate->Inter + DEC DEC Diethyl Carbonate (Electrophile) Prod Target β-Keto Ester (Enolate Form) Inter->Prod - EtO⁻ Final EMFOP (Neutral) Prod->Final Acidic Quench (AcOH)

Figure 1: Mechanistic pathway for the synthesis of EMFOP via Cross-Claisen Condensation.

Experimental Procedure

Reagents:

  • 2-Acetyl-5-methylfuran (1.0 eq)

  • Diethyl Carbonate (2.5 eq) – Acts as both reagent and co-solvent.

  • Sodium Hydride (60% in oil, 2.2 eq)

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step Protocol:

  • Preparation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexane (3x) to remove mineral oil. Suspend the clean NaH in anhydrous Toluene.

  • Reagent Mixing: Add Diethyl Carbonate (DEC) to the NaH suspension. Heat to 60°C.

  • Controlled Addition: Dissolve 2-acetyl-5-methylfuran in a minimum volume of Toluene. Add this solution dropwise over 45 minutes.

    • Why? Slow addition maintains a high concentration of the electrophile (DEC) relative to the enolate, preventing self-condensation of the ketone.

  • Reaction: Reflux (110°C) for 2–4 hours. The evolution of hydrogen gas will cease, and the mixture will solidify/thicken as the sodium salt of the product forms.

  • Quenching (Critical): Cool to 0°C. Quench carefully with Glacial Acetic Acid (diluted in toluene) rather than HCl.

    • Expert Insight: Mineral acids (HCl,

      
      ) can trigger the acid-catalyzed ring-opening of the furan moiety (forming diketones). Acetic acid is sufficient to protonate the enolate without destroying the furan ring.
      
  • Workup: Add water, separate the organic layer, and wash with saturated

    
    . Dry over 
    
    
    
    .
  • Purification: Vacuum distillation is preferred over column chromatography to avoid decomposition on acidic silica.

Application Protocol: Magnesium-Mediated C-Acylation

Once EMFOP is synthesized, the most powerful "Claisen-type" application is extending the carbon chain at the


-position (C2) to form 1,3,5-tricarbonyl systems. Standard bases (NaH/LDA) often lead to O-acylation mixtures.

The Solution: Use


/Pyridine . This forms a chelated magnesium enolate that blocks the oxygen, forcing incoming electrophiles (acid chlorides) to attack the Carbon.
Experimental Procedure

Reagents:

  • EMFOP (1.0 eq)

  • Anhydrous

    
     (1.2 eq)
    
  • Pyridine (2.0 eq)

  • Acid Chloride (R-COCl) (1.1 eq)

  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Protocol:

  • Chelation: Suspend anhydrous

    
     in DCM. Add EMFOP. Cool to 0°C.
    
  • Base Addition: Add Pyridine dropwise. Stir for 15 minutes. The solution typically turns yellow/orange, indicating the formation of the Mg-enolate complex.

  • Acylation: Add the Acid Chloride dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

  • Hydrolysis: Quench with cold 1M HCl (brief exposure is acceptable here as the product precipitates or extracts quickly).

  • Result: This yields the 2-acyl-3-(5-methylfuran-2-yl)-3-oxopropanoate, a versatile precursor for fused heterocyclic systems.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Synthesis) "O-Alkylation" or Self-CondensationEnsure Diethyl Carbonate is in large excess (2.5–3 eq). Use NaH instead of NaOEt to prevent reversibility.
Furan Ring Opening Acidic Workup too harshAvoid HCl. Use Acetic Acid or saturated

for quenching. Keep pH > 4 during workup.
Product Decomposition Silica Gel AcidityPre-treat silica gel with 1% Triethylamine during column chromatography, or use neutral alumina.
Incomplete Acylation Wet


must be strictly anhydrous. Flame-dry under vacuum if unsure.

Validation: Cyclization to Heterocycles

To verify the quality of your synthesized EMFOP, a small-scale cyclization with hydrazine is the standard QC test.

  • Test: React EMFOP (50 mg) with Hydrazine Hydrate (1.1 eq) in Ethanol (reflux, 1 hr).

  • Expected Outcome: Formation of 3-(5-methylfuran-2-yl)-1H-pyrazol-5-ol .

  • Observation: The disappearance of the ester and ketone peaks in IR/NMR and the appearance of a pyrazole NH signal confirms the structural integrity of the 1,3-dicarbonyl core.

Cyclization EMFOP EMFOP (β-Keto Ester) Imine Hydrazone Intermediate EMFOP->Imine Nucleophilic Attack (Ketone) Hydrazine Hydrazine (NH2NH2) Hydrazine->Imine Pyrazole Furan-Pyrazole Product Imine->Pyrazole Cyclization (-EtOH)

Figure 2: QC Validation pathway transforming EMFOP into a pyrazole derivative.

References

  • General Claisen Protocols

    • Hauser, C. R., & Hudson, B. E. (1942). "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions.[1][2][3][4][5][6][7]

  • Magnesium-Mediated Acylation

    • Rathke, M. W., & Cowan, P. J. (1985). "Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using magnesium chloride and triethylamine." Journal of Organic Chemistry, 50(15), 2622–2624.

  • Furan Reactivity & Stability

    • Keay, B. A. (1999). "Furan: A Versatile Synthon."[3] Chemical Society Reviews. (General reference for furan sensitivity).

  • Synthesis of Furan

    
    -Keto Esters: 
    
    • Donia, S. G., et al. (1988).[8] "Synthesis of Nitrogen Heterocycles from Ethyl 3-(furan-2-yl)-3-oxopropanoate." Journal of the Serbian Chemical Society. (Specific application context).

Sources

Application

Agrochemical synthesis using Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate

Abstract This technical guide details the synthetic utility of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (EMFOP) as a biomass-derived "linchpin" scaffold in the development of next-generation agrochemicals. Unlike tra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (EMFOP) as a biomass-derived "linchpin" scaffold in the development of next-generation agrochemicals. Unlike traditional petrochemical precursors, EMFOP offers a sustainable entry point into pyrazole-4-carboxamide fungicides (SDHI class) , dihydropyrimidinone herbicides , and isoxazole insecticides . This document provides optimized, step-by-step protocols for these divergent pathways, emphasizing critical handling parameters required to preserve the acid-sensitive 5-methylfuran moiety.

Introduction & Strategic Value

In modern agrochemical discovery, the 1,3-dicarbonyl system of EMFOP serves as a versatile electrophile. The presence of the 5-methylfuran ring provides two distinct advantages:

  • Lipophilicity: The methyl group enhances the logP of the final active ingredient (AI), improving cuticular penetration in crop protection applications.

  • Metabolic Stability: The furan ring serves as a bioisostere for phenyl or pyridine rings in SDHI fungicides, often altering the metabolic degradation profile in soil and plant systems.

However, the electron-rich furan ring introduces a stability challenge—specifically, susceptibility to ring-opening polymerization in strong Lewis acids. The protocols below use buffered or mild catalytic systems to mitigate this risk.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the EMFOP scaffold.

EMFOP_Pathways EMFOP Ethyl 3-(5-methylfuran-2-yl)- 3-oxopropanoate (Scaffold) Hydrazine Reagent: Hydrazine Hydrate (EtOH, Reflux) EMFOP->Hydrazine Urea Reagent: Urea + Aldehyde (Biginelli / CeCl3) EMFOP->Urea Hydroxylamine Reagent: Hydroxylamine HCl (NaOAc buffer) EMFOP->Hydroxylamine Pyrazole Target A: 3-(5-methylfuran-2-yl)-5-pyrazolone (Fungicide Precursor) Hydrazine->Pyrazole Cyclocondensation Pyrimidine Target B: Dihydropyrimidinone (Herbicide Core) Urea->Pyrimidine Multicomponent Coupling Isoxazole Target C: 5-(5-methylfuran-2-yl)-isoxazol-3-ol (Insecticide Core) Hydroxylamine->Isoxazole Regioselective Cyclization

Figure 1: Divergent synthetic pathways from the EMFOP scaffold to key agrochemical heterocycles.

Critical Handling & Stability Profile

  • Storage: Store EMFOP at 2–8°C under an inert atmosphere (Argon/Nitrogen). The active methylene group is prone to slow oxidation if exposed to air.

  • Acid Sensitivity: The 5-methylfuran ring is electron-rich. Avoid concentrated mineral acids (HCl, H₂SO₄) which cause rapid resinification (darkening/tar formation). Use Glacial Acetic Acid or Lanthanide Triflates as catalysts.

Experimental Protocols

Protocol A: Synthesis of Pyrazole Fungicide Precursors

Target: 3-(5-methylfuran-2-yl)-1H-pyrazol-5(4H)-one Application: Precursor for SDHI (Succinate Dehydrogenase Inhibitor) analogs.

Reagents:

  • EMFOP (1.0 eq)

  • Hydrazine Hydrate (80% aq., 1.2 eq)

  • Solvent: Absolute Ethanol (10 vol)

  • Catalyst: Glacial Acetic Acid (0.1 eq - Optional, only if reaction is sluggish)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve EMFOP in absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise over 10 minutes at room temperature. Note: A mild exotherm is observed.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting keto-ester spot (R_f ~0.6) should disappear, replaced by a lower R_f streak (pyrazolone tautomers).

  • Isolation: Cool to 0°C. The product often precipitates as a white to pale-yellow solid.

  • Filtration: Filter the solid and wash with cold ethanol (2 x 2 vol).

  • Purification: If the filtrate remains colored (furan degradation products), recrystallize from Ethanol/Water (9:1).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet (4.1 ppm) and triplet (1.2 ppm). Confirm the pyrazole-CH proton (singlet ~5.8 ppm) and the broad NH/OH tautomeric signal.

Protocol B: Biginelli Synthesis of Dihydropyrimidinones

Target: Ethyl 6-(5-methylfuran-2-yl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Application: Post-emergent herbicide screening libraries.

Reagents:

  • EMFOP (1.0 eq)

  • Benzaldehyde (1.0 eq) - Substitute with substituted benzaldehydes for SAR

  • Urea (1.5 eq)[1]

  • Catalyst: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O, 10 mol%)

  • Solvent: Ethanol (5 vol)

Step-by-Step Methodology:

  • One-Pot Assembly: Combine EMFOP, benzaldehyde, urea, and CeCl₃ catalyst in a reaction vessel.

  • Reaction: Heat to reflux for 6–8 hours.

    • Why CeCl₃? It acts as a mild Lewis acid that activates the aldehyde without polymerizing the furan ring, unlike strong Brønsted acids [1].

  • Workup: Pour the hot reaction mixture onto crushed ice (20g per g of reactant). Stir vigorously for 30 minutes.

  • Precipitation: The dihydropyrimidinone usually precipitates as a solid. Filter and wash with ice-cold water to remove excess urea and catalyst.

  • Recrystallization: Recrystallize from hot ethanol to yield the pure product.

Analytical Data Summary

Compound ClassKey IR Signal (cm⁻¹)1H NMR Diagnostic (ppm)Typical Yield
Starting Material (EMFOP) 1740 (Ester C=O), 1680 (Ketone C=O)2.35 (s, 3H, Furan-Me), 3.90 (s, 2H, -CH2-)N/A
Pyrazole Derivative 1620 (C=N), 3100-3400 (Broad NH/OH)5.90 (s, 1H, Pyrazole-H4), 11.5 (br, NH)85-92%
Dihydropyrimidinone 1700 (Ester C=O), 3250 (NH Urea)5.40 (d, 1H, Chiral CH), 7.8/9.2 (s, NH)70-80%

Graphviz Mechanism: Pyrazole Formation

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via a hydrazone intermediate followed by intramolecular cyclization.

Pyrazole_Mechanism Step1 Nucleophilic Attack (Hydrazine attacks Ketone C=O) Step2 Dehydration (Formation of Hydrazone Intermediate) Step1->Step2 - H2O Step3 Intramolecular Cyclization (Amino group attacks Ester C=O) Step2->Step3 Ring Closure Step4 Loss of Ethanol (Formation of Pyrazolone) Step3->Step4 - EtOH

Figure 2: Mechanistic flow of the condensation reaction between EMFOP and hydrazine.

References

  • Synthesis of dihydropyrimidinones via Biginelli reaction: Source: National Institutes of Health (NIH) / PubMed Central. Title: Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.[2][3] URL:[Link]

  • Pyrazoles from beta-keto esters: Source: Arabian Journal of Chemistry. Title: Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents.[4] URL:[Link]

  • Furan Stability in Acidic Conditions: Source: ResearchGate. Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. URL:[Link]

  • General Reactivity of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate: Source: PubChem Compound Summary. Title: 2-Acetyl-5-methylfuran (Precursor Context).[5] URL:[Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Novel Furan Derivatives

Abstract The furan ring is a "privileged scaffold" in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional materials.[1] Its unique electronic properties and ability t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan ring is a "privileged scaffold" in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional materials.[1] Its unique electronic properties and ability to serve as a bioisostere for rings like phenyl and thiophene make it a focal point of synthetic efforts.[1][2] This guide provides an in-depth technical overview of key synthetic methodologies for creating novel furan derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic choices behind two powerful methods: the classic Paal-Knorr synthesis and the versatile Feist-Benary synthesis. Detailed, field-tested protocols are provided, alongside troubleshooting guidance to empower researchers to navigate common experimental challenges and optimize their synthetic outcomes.

Introduction: The Strategic Importance of the Furan Moiety

Furan derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5] This therapeutic potential drives continuous research into novel synthetic routes that allow for precise control over substitution patterns, thereby fine-tuning pharmacokinetic and pharmacodynamic profiles.[1][5] The construction of the furan ring can be achieved through various methods, from foundational reactions developed over a century ago to modern metal-catalyzed approaches that offer milder conditions and broader substrate scopes.[1][6] This document provides the theoretical grounding and practical protocols for two of the most reliable and adaptable methods in the synthetic chemist's toolkit.

Foundational Synthetic Strategy: The Paal-Knorr Furan Synthesis

First reported in 1884, the Paal-Knorr synthesis remains one of the most important and widely used methods for preparing substituted furans.[7][8] Its enduring utility lies in its simplicity and reliability, starting from readily available 1,4-dicarbonyl compounds.

Principle and Mechanism

The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][7][9][10] The mechanism proceeds via several key steps:

  • Protonation: An acid catalyst protonates one of the carbonyl groups, activating it towards nucleophilic attack.

  • Enolization: The second carbonyl group tautomerizes to its enol form.

  • Intramolecular Cyclization: The enol oxygen attacks the protonated carbonyl, forming a cyclic hemiacetal intermediate. This ring-closing step is typically the rate-determining step of the reaction.[9]

  • Dehydration: The hemiacetal is protonated and subsequently loses a molecule of water to form a double bond, resulting in the stable aromatic furan ring.[8][9]

A variety of acidic catalysts can be employed, including strong protic acids (H₂SO₄, HCl), Lewis acids (ZnCl₂, BF₃·Et₂O), or dehydrating agents like phosphorus pentoxide (P₂O₅).[8][9]

General Workflow Diagram

Paal_Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start 1,4-Dicarbonyl Compound Mix Combine & Mix Start->Mix Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Mix Heat Heat/Reflux (Monitor by TLC/GC) Mix->Heat Anhydrous Solvent Quench Quench Reaction Heat->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify Crude Product (Distillation/Chromatography) Concentrate->Purify End Final Furan Derivative Purify->End

Caption: General experimental workflow for the Paal-Knorr furan synthesis.

Detailed Protocol: Synthesis of 2,5-Dimethylfuran

This protocol details the synthesis of 2,5-dimethylfuran from hexane-2,5-dione as a representative example of the Paal-Knorr reaction.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityRole
Hexane-2,5-dioneC₆H₁₀O₂114.1411.4 g (0.1 mol)Starting Material
p-Toluenesulfonic acidC₇H₈O₃S·H₂O190.220.5 g (catalytic)Acid Catalyst
TolueneC₇H₈92.14100 mLSolvent
Saturated NaHCO₃ (aq)NaHCO₃84.01~50 mLQuenching Agent
Brine (Saturated NaCl)NaCl58.44~50 mLWashing Agent
Anhydrous MgSO₄MgSO₄120.37~5 gDrying Agent

Equipment:

  • 250 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add hexane-2,5-dione (11.4 g, 0.1 mol), p-toluenesulfonic acid (0.5 g), and toluene (100 mL) to the flask along with a magnetic stir bar.

  • Cyclization/Dehydration: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be visible in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting dione is consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst.

  • Workup - Extraction: Wash the organic layer with brine (1 x 50 mL).

  • Workup - Drying & Concentration: Dry the toluene layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a brown oil. Purify by fractional distillation under atmospheric pressure (b.p. ~92-94 °C) to yield 2,5-dimethylfuran as a colorless liquid.

Alternative Strategy: The Feist-Benary Furan Synthesis

The Feist-Benary synthesis is another classic, powerful method that provides access to a different range of substituted furans, particularly those with carboxylate or acyl groups.[11] It involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[11][12][13]

Principle and Mechanism

The reaction proceeds through a sequence of base-mediated steps:[14]

  • Deprotonation: A mild base (e.g., pyridine, triethylamine) deprotonates the active methylene group of the β-dicarbonyl compound to form a nucleophilic enolate.[11][14] Strong bases are often avoided to prevent hydrolysis of ester groups.[11][14]

  • Nucleophilic Substitution (Sₙ2): The enolate attacks the α-carbon of the halo-ketone, displacing the halide ion.

  • Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to furnish the aromatic furan ring.[11]

General Workflow Diagram

Feist_Benary_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Dicarbonyl β-Dicarbonyl Compound Mix Combine & Mix Dicarbonyl->Mix Base Mild Base (e.g., Pyridine) Base->Mix HaloKetone α-Halo Ketone Heat Heat/Reflux (Monitor by TLC) Mix->Heat Add α-Halo Ketone (often dropwise) Dilute Dilute with Solvent (e.g., Ether) Heat->Dilute Wash Wash Sequentially (H₂O, NaHCO₃, Brine) Dilute->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify Crude Product (Distillation/Chromatography) Concentrate->Purify End Final Furan Derivative Purify->End

Caption: General experimental workflow for the Feist-Benary furan synthesis.

Detailed Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

This protocol is adapted from a standard Feist-Benary procedure using common laboratory reagents.[11]

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityRole
Ethyl acetoacetateC₆H₁₀O₃130.1413.0 g (0.1 mol)β-Dicarbonyl
ChloroacetoneC₃H₅ClO92.529.25 g (0.1 mol)α-Halo Ketone
TriethylamineC₆H₁₅N101.1912.1 g (0.12 mol)Base
Diethyl etherC₄H₁₀O74.12~150 mLExtraction Solvent
Saturated NaHCO₃ (aq)NaHCO₃84.01~50 mLWashing Agent
Anhydrous MgSO₄MgSO₄120.37~5 gDrying Agent

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (1.0 eq) and triethylamine (1.2 eq).[11]

  • Addition of Ketone: Begin stirring and slowly add chloroacetone (1.0 eq) to the mixture.[11]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.[11]

  • Monitoring: Monitor the reaction via TLC, observing the consumption of the starting materials.

  • Workup - Dilution & Washing: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[11]

  • Workup - Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[11]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ethyl 2,5-dimethylfuran-3-carboxylate.[11]

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Addressing them systematically is key to successful synthesis.

IssueCommon Cause(s)Suggested Solution(s)
Low Yield (Paal-Knorr) Incomplete reaction; degradation of product by strong acid; suboptimal temperature.[15]Use a milder catalyst (e.g., p-TsOH, Lewis acids).[15] Monitor reaction to avoid prolonged heating.[15] Consider microwave-assisted synthesis to reduce reaction time.[7] Ensure anhydrous conditions.
Polymerization/Tar Formation Furan ring is sensitive to strong acids, leading to polymerization, especially with electron-donating groups.[16]Use milder/Lewis acids.[16] Run the reaction at a lower temperature. Ensure reagents are dry, as water can promote ring-opening.[16] Stop the reaction as soon as starting material is consumed.[16]
Low Yield (Feist-Benary) Base is too strong, causing hydrolysis of ester.[14] Halide is not reactive enough (Cl < Br < I).[11]Use a mild base like pyridine or triethylamine.[14] If using a chloro-ketone, consider switching to the bromo-ketone for higher reactivity. Increase reaction time or temperature moderately.
Side Product Formation Competing reactions (e.g., self-condensation of starting materials); incorrect stoichiometry.Ensure accurate measurement of reagents. For Feist-Benary, add the α-halo ketone slowly to the mixture of β-dicarbonyl and base to minimize self-condensation.
Purification Difficulties Product is volatile; product is unstable on silica gel.For volatile furans, use vacuum distillation.[16] If the compound is acid-sensitive, consider neutralizing the silica gel with triethylamine before performing column chromatography.

Conclusion

The Paal-Knorr and Feist-Benary syntheses are foundational pillars in heterocyclic chemistry, providing reliable and versatile pathways to a wide array of furan derivatives. A thorough understanding of their mechanisms, coupled with meticulous execution of established protocols, allows researchers to efficiently generate molecular building blocks crucial for drug discovery and materials science. By anticipating common experimental hurdles and applying systematic troubleshooting, these classic reactions can be optimized to reliably deliver novel compounds for further investigation.

References

  • BenchChem. (n.d.). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Chem-Station. (n.d.). Feist-Benary synthesis of furan.
  • BenchChem. (n.d.). Troubleshooting common issues in furan ring synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
  • BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives.
  • Alfa Chemistry. (n.d.). Feist-Bénary Reaction.
  • Wikipedia. (n.d.). Feist–Benary synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • BenchChem. (n.d.). Troubleshooting common side reactions in furan synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • ResearchGate. (2025). Synthesis and biological activities of furan derivatives.
  • Bio-Synthesis. (2025). Furan derivative: Significance and symbolism.
  • Alq J Med App Sci. (2023). A Review on Biological and Medicinal Significance of Furan.
  • OUCI. (n.d.). Recent Progress in the Synthesis of Furan.
  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

Sources

Application

Application in flavor and fragrance compound development

Application Notes & Protocols: A Guide to Flavor and Fragrance Compound Development Abstract The intricate dance of molecules that defines a flavor or a fragrance is a cornerstone of industries ranging from food and beve...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A Guide to Flavor and Fragrance Compound Development

Abstract

The intricate dance of molecules that defines a flavor or a fragrance is a cornerstone of industries ranging from food and beverage to cosmetics and household goods. The development of novel and impactful flavor and fragrance compounds is a multidisciplinary endeavor, demanding a sophisticated integration of analytical chemistry, sensory science, biotechnology, and materials science. This guide provides an in-depth exploration of the key applications and protocols that underpin this innovative field. We will delve into the instrumental analysis of volatile compounds, the critical role of human sensory perception, the burgeoning field of biotechnological synthesis, and the advanced delivery systems that ensure the stability and controlled release of these ephemeral molecules. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the multifaceted process of creating and refining flavor and fragrance experiences.

The Analytical Foundation: Deconstructing Aroma and Taste

The journey of flavor and fragrance development begins with a thorough understanding of the chemical composition of existing natural and synthetic materials. This requires analytical techniques capable of separating and identifying complex mixtures of volatile and semi-volatile compounds.[1][2]

1.1. Gas Chromatography (GC): The Workhorse of Volatile Analysis

Gas chromatography is the primary technique for separating volatile flavor and fragrance materials.[3] Its high-resolution capabilities provide a robust foundation for the qualitative and quantitative analysis of these complex mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is the gold standard for identifying volatile compounds.[1][3] GC separates the components of a mixture, which are then introduced into a mass spectrometer for identification based on their unique mass spectra. The use of mass spectral libraries allows for the rapid identification of known compounds.[1]

  • Gas Chromatography-Olfactometry (GC-O): GC-O is a powerful tool that combines the separation power of GC with the sensitivity of the human nose.[3][4][5] A trained analyst sniffs the effluent from the GC column, allowing for the identification of odor-active compounds and their specific aroma characteristics.[1][4][5] This technique is invaluable for pinpointing the "character impact" compounds that define a particular flavor or fragrance.[3][5]

Table 1: Comparison of Key Analytical Techniques in Flavor & Fragrance Analysis

TechniquePrinciplePrimary ApplicationStrengthsLimitations
GC-MS Separation by volatility and boiling point, identification by mass-to-charge ratio.Comprehensive qualitative and quantitative analysis of volatile compounds.[3]High sensitivity, excellent for identifying a wide range of compounds, extensive libraries for compound matching.[1]Does not provide information on the odor character of the compounds.
GC-O GC separation coupled with human sensory detection of eluting compounds.Identification of odor-active compounds and their specific aroma descriptors.[3][5]Directly links chemical identity to sensory perception, highly sensitive for potent odorants.[4]Subjective, requires trained panelists, not suitable for non-volatile compounds.
SPME-GC-MS Adsorption/absorption of volatiles onto a coated fiber followed by GC-MS analysis.Solvent-free extraction and concentration of volatile and semi-volatile compounds from various matrices.[6]Simple, fast, solvent-free, and sensitive.[6]Fiber selection is critical, potential for competitive adsorption.
Electronic Nose Array of chemical sensors that generate a "fingerprint" of a complex aroma.Rapid quality control, differentiation of complex mixtures, and monitoring of aroma profiles.Fast, non-destructive, provides a holistic aroma profile.Does not identify individual compounds, requires calibration and training.

1.2. Protocol: Solid-Phase Microextraction (SPME) for Headspace Analysis of Volatile Compounds

SPME is a solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile and semi-volatile compounds from a sample matrix.[6][7]

Objective: To extract volatile compounds from a liquid or solid sample for subsequent analysis by GC-MS.

Materials:

  • SPME fiber assembly (e.g., Carboxen/PDMS for volatile analytes).

  • SPME holder.

  • Headspace vials with septa.

  • Heating block or water bath.

  • GC-MS system.

Procedure:

  • Sample Preparation: Place a known amount of the sample (liquid or solid) into a headspace vial. For solid samples, a small amount of water may be added to aid in the release of volatiles.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a specific temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Carefully insert the SPME fiber through the vial's septum and expose the fiber to the headspace for a defined time (e.g., 30 minutes). The analytes will adsorb onto the fiber coating.[8]

  • Desorption: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS. The high temperature of the inlet will desorb the analytes from the fiber onto the GC column for analysis.[8]

  • Analysis: Run the GC-MS analysis using an appropriate temperature program and mass spectral acquisition parameters.

Causality Behind Experimental Choices:

  • Fiber Selection: The choice of SPME fiber coating is critical and depends on the polarity and volatility of the target analytes. Carboxen/PDMS fibers are effective for adsorbing a wide range of volatile compounds.

  • Temperature and Time: The extraction temperature and time are optimized to maximize the concentration of analytes in the headspace and on the fiber without causing thermal degradation of the compounds.

The Human Element: Sensory Evaluation

Instrumental analysis provides a chemical fingerprint, but the ultimate assessment of a flavor or fragrance lies in human perception. Sensory evaluation is a scientific discipline that uses the human senses to measure and interpret the sensory characteristics of products.[9]

2.1. Discriminative Testing: Is There a Difference?

Discriminative tests are used to determine if a perceptible difference exists between two or more samples.[10][11]

  • Triangle Test: This is a widely used method to determine if an overall difference exists between two products.[10][12][13] Panelists are presented with three coded samples, two of which are identical and one is different, and are asked to identify the odd sample.[12][13][14]

2.2. Descriptive Analysis: Characterizing the Sensory Profile

Descriptive tests provide a detailed quantitative description of the sensory attributes of a product.[11][15]

  • Quantitative Descriptive Analysis (QDA): QDA is a powerful method that uses trained panelists to develop a specific vocabulary to describe the sensory attributes of a product and then rate the intensity of those attributes on a scale.[16][17][18] This technique provides a "sensory fingerprint" of a product.[18]

2.3. Protocol: Triangle Test for Sensory Discrimination

Objective: To determine if a perceptible sensory difference exists between two product formulations (e.g., a new flavor formulation versus a control).

Materials:

  • Two product samples (A and B).

  • Identical, coded sample cups.

  • Water and unsalted crackers for palate cleansing.

  • Ballots for recording responses.

  • A panel of at least 20-40 screened and trained assessors.[12][13]

Procedure:

  • Sample Preparation: Prepare the samples according to standard procedures.

  • Coding and Presentation: Present each panelist with three coded samples in a randomized and balanced order. The possible combinations are AAB, ABA, BAA, BBA, BAB, and ABB.

  • Evaluation: Instruct the panelists to evaluate the samples from left to right and identify the sample that is different from the other two.[10]

  • Data Collection: Panelists record their choice on a ballot. They may also be asked to describe the perceived difference.

  • Data Analysis: The number of correct identifications is tallied. Statistical tables are used to determine if the number of correct responses is significantly greater than what would be expected by chance (one-third).

Causality Behind Experimental Choices:

  • Panelist Training: Using trained panelists ensures that they are familiar with the test procedure and can reliably detect subtle differences.[13]

  • Randomization and Blinding: Coding the samples and randomizing the presentation order minimizes bias.

The Future of Creation: Biotechnological Synthesis

Traditionally, many flavor and fragrance compounds are extracted from natural sources or produced through chemical synthesis. However, biotechnology offers a sustainable and innovative alternative.[19][20] This approach utilizes microorganisms, such as yeast and bacteria, or enzymes to produce aroma compounds.[20][21][22]

3.1. De Novo Synthesis (Fermentation)

In de novo synthesis, microorganisms convert simple carbon sources into complex flavor and fragrance molecules through their metabolic pathways.[21][23] This process can be used to produce a wide range of compounds, including esters, phenols, and sulfur compounds.[24][25]

3.2. Biotransformation/Bioconversion

Biotransformation involves the use of microbial cells or isolated enzymes to convert a precursor molecule into a desired flavor or fragrance compound.[19][23] This method is often more direct and can achieve higher yields than de novo synthesis.

Diagram: The Role of Yeast in Flavor Compound Development

Yeast_Flavor_Development cluster_metabolism Metabolic Pathways Sugars Sugars (e.g., Glucose) Glycolysis Glycolysis Sugars->Glycolysis AminoAcids Amino Acids Yeast Yeast Cell (Saccharomyces cerevisiae) AminoAcids->Yeast EsterSynthesis Ester Synthesis Yeast->EsterSynthesis PhenolProduction Phenolic Compound Production Yeast->PhenolProduction AlcoholFermentation Alcohol Fermentation Glycolysis->AlcoholFermentation Ethanol Ethanol AlcoholFermentation->Ethanol CO2 Carbon Dioxide AlcoholFermentation->CO2 HigherAlcohols Higher Alcohols (Fusel Alcohols) AlcoholFermentation->HigherAlcohols Esters Esters (Fruity, Floral) EsterSynthesis->Esters Phenols Phenols (Spicy, Clove-like) PhenolProduction->Phenols

Caption: Yeast metabolizes sugars and amino acids to produce a variety of flavor and aroma compounds.

3.3. Protocol: Yeast-Mediated Production of a Fruity Ester

Objective: To produce a fruity ester (e.g., isoamyl acetate, which has a banana-like aroma) using yeast fermentation.

Materials:

  • Yeast strain known for high ester production (e.g., certain strains of Saccharomyces cerevisiae).

  • Fermentation medium containing a carbon source (e.g., glucose), a nitrogen source, and necessary minerals.

  • Precursor alcohol (e.g., isoamyl alcohol).

  • Fermentor or shake flask.

  • Incubator shaker.

Procedure:

  • Inoculum Preparation: Grow a starter culture of the selected yeast strain in a small volume of fermentation medium.

  • Fermentation: Inoculate the main fermentation medium in the fermentor or shake flask with the starter culture.

  • Precursor Addition: After a period of initial cell growth, add the precursor alcohol (isoamyl alcohol) to the fermentation broth.

  • Incubation: Incubate the culture under controlled conditions of temperature and agitation for a specified period (e.g., 48-72 hours).

  • Extraction: After fermentation, extract the flavor compounds from the broth using a suitable solvent or by distillation.

  • Analysis: Analyze the extracted compounds by GC-MS to confirm the production of isoamyl acetate and quantify the yield.

Causality Behind Experimental Choices:

  • Yeast Strain Selection: Different yeast strains have varying abilities to produce esters. Selecting a high-ester-producing strain is crucial for maximizing yield.[26]

  • Precursor Addition: Providing the precursor alcohol directs the yeast's metabolic machinery towards the synthesis of the target ester.[27]

Protecting and Delivering the Experience: Encapsulation Technologies

Flavor and fragrance compounds are often volatile and sensitive to degradation by light, heat, and oxygen.[28] Encapsulation is a process that protects these delicate molecules by entrapping them within a carrier material, forming a protective shell.[29][30]

4.1. Benefits of Encapsulation:

  • Enhanced Stability: Encapsulation protects flavor and fragrance compounds from oxidation, moisture, and heat, thereby extending their shelf life.[28][29]

  • Controlled Release: The release of the encapsulated material can be triggered by specific conditions such as moisture, heat, or shear, allowing for a targeted and sustained sensory experience.[29][30]

  • Conversion to Solid Form: Encapsulation can convert liquid flavors and fragrances into a solid, free-flowing powder, which is easier to handle and incorporate into dry products.[28]

4.2. Common Encapsulation Techniques:

  • Spray Drying: This is the most widely used encapsulation technique in the flavor industry due to its cost-effectiveness and scalability.[31][32][33] An emulsion of the flavor compound and a carrier material (e.g., maltodextrin, gum arabic) is atomized into a hot air stream, which rapidly evaporates the water, leaving behind a powdered, encapsulated product.[32]

  • Coacervation: This technique involves the phase separation of a polymer solution to form a coating around the core material. It is often used for fragrance encapsulation.

  • Extrusion: In this method, the flavor is mixed with a molten carrier and forced through a die. The resulting strands are then cut into pellets.

Diagram: Workflow for Flavor Encapsulation by Spray Drying

Spray_Drying_Workflow FlavorOil Flavor Oil / Active Ingredient Emulsification Emulsification (High-Shear Mixing) FlavorOil->Emulsification Carrier Carrier Material (e.g., Maltodextrin, Gum Arabic) Carrier->Emulsification Water Water Water->Emulsification Emulsion Stable Emulsion Emulsification->Emulsion Atomization Atomization (Nozzle or Rotary Atomizer) Emulsion->Atomization Droplets Fine Droplets Atomization->Droplets DryingChamber Drying Chamber (Hot Air) Droplets->DryingChamber Evaporation Rapid Water Evaporation DryingChamber->Evaporation Heat Transfer EncapsulatedPowder Encapsulated Flavor Powder Evaporation->EncapsulatedPowder Forms Protective Shell Collection Powder Collection (Cyclone Separator) EncapsulatedPowder->Collection

Caption: The spray drying process for encapsulating flavor compounds.

4.3. Protocol: Encapsulation of a Citrus Oil by Spray Drying

Objective: To encapsulate a volatile citrus oil to improve its stability and convert it into a powdered form.

Materials:

  • Citrus oil (e.g., lemon oil).

  • Carrier material: a blend of maltodextrin and modified starch.

  • High-shear mixer or homogenizer.

  • Spray dryer.

Procedure:

  • Carrier Solution Preparation: Dissolve the carrier materials in warm water to form a solution.

  • Emulsification: Gradually add the citrus oil to the carrier solution while mixing at high speed with a high-shear mixer to form a stable oil-in-water emulsion. The small droplet size of the oil is crucial for efficient encapsulation.

  • Spray Drying: Feed the emulsion into the spray dryer. The operational parameters (inlet and outlet air temperature, feed rate) should be optimized to ensure efficient drying without degrading the flavor oil.

  • Collection: The dried, encapsulated powder is collected from the cyclone of the spray dryer.

  • Evaluation: The encapsulated powder can be evaluated for its moisture content, particle size, and flavor retention. The stability of the encapsulated oil can be assessed over time by monitoring for signs of oxidation.

Causality Behind Experimental Choices:

  • Carrier Material Selection: A blend of maltodextrin and modified starch provides good film-forming properties and emulsifying capabilities, which are essential for creating a stable encapsulation matrix.

  • Emulsification: Creating a fine and stable emulsion is critical to ensure that the oil droplets are evenly dispersed within the carrier material, leading to high encapsulation efficiency.[33]

Conclusion

The development of flavor and fragrance compounds is a dynamic and evolving field. By integrating advanced analytical techniques, rigorous sensory evaluation, innovative biotechnological approaches, and sophisticated delivery systems, researchers and scientists can create novel and impactful sensory experiences. The protocols and applications outlined in this guide provide a framework for navigating the complexities of this exciting area of research and development.

References

  • Biotechnological Interventions for Production of Flavour and Fragrance Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Porzio, M. (n.d.). Spray Drying. Perfumer & Flavorist. Retrieved from [Link]

  • Revolutionizing Flavor Delivery: The Rise of Encapsulation Technologies. (n.d.). foodHQ. Retrieved from [Link]

  • Complete Guide to Spray-Drying Flavors: How It Works. (2025, December 3). Pilotech. Retrieved from [Link]

  • Quantitative Descriptive Analysis. (n.d.). Grokipedia. Retrieved from [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (2024, October 30). MDPI. Retrieved from [Link]

  • A whiff of microencapsulation of flavour and fragrances by spray drying. (n.d.). Buchi.com. Retrieved from [Link]

  • Gas Chromatography Olfactometry in Food Flavor Analysis. (2021, January 27). GenTech Scientific. Retrieved from [Link]

  • Triangle Test for Sensory Evaluation. (n.d.). Scribd. Retrieved from [Link]

  • Encapsulation of hydrophilic and hydrophobic flavors by spray drying. (n.d.). Kasetsart University. Retrieved from [Link]

  • (PDF) Review: Flavor encapsulation by spray drying technique. (n.d.). ResearchGate. Retrieved from [Link]

  • Gas chromatography-olfactometry in food flavour analysis. (2008, April 4). PubMed. Retrieved from [Link]

  • Non-conventional yeast-promoted biotransformation for the production of flavor compounds. (n.d.). IRIS Unimore. Retrieved from [Link]

  • Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). News. Retrieved from [Link]

  • Quantitative descriptive analysis (qda) Definition. (2025, September 15). Principles of Food Science Key Term. Retrieved from [Link]

  • Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. (n.d.). PMC. Retrieved from [Link]

  • Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. (n.d.). PMC. Retrieved from [Link]

  • Methods in Flavor and Fragrance Analysis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Fermentation Flavors: Yeast & Microorganisms. (2024, September 5). StudySmarter. Retrieved from [Link]

  • Microbiology & Experimentation. (n.d.). MedCrave online. Retrieved from [Link]

  • Triangle Test in Sensory Evaluation: Principles, Procedures, and Statistical Analysis. (2025, June 5). Docsity. Retrieved from [Link]

  • The Rise of Biotechnology in the Fragrance Industry: A Sustainable Future?. (2024, August 8). LinkedIn. Retrieved from [Link]

  • Solid Phase Microextraction Fundamentals. (n.d.). Agilent. Retrieved from [Link]

  • Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. (n.d.). Scielo. Retrieved from [Link]

  • Biotechnology in Perfumery. (2025, August 21). Sustainability Directory. Retrieved from [Link]

  • Analysis of food flavourings by gas chromatography- olfactometry. (n.d.). Retrieved from [Link]

  • Sensory triangle testing (discrimination test). (n.d.). Campden BRI. Retrieved from [Link]

  • Microbial Community and Flavor Compounds in the Fermentation Process. (n.d.). Retrieved from [Link]

  • Science | Yeast Flavour Development. (2022, April 15). The Brewers Journal. Retrieved from [Link]

  • Beverage and Food Fragrance Biotechnology. (2023, September 25). Encyclopedia.pub. Retrieved from [Link]

  • How Yeast Affects Flavor. (2024, April 22). Top Crop. Retrieved from [Link]

  • Delivery Systems for Flavors and Fragrances: Quality by Design-Based Considerations. (2022, December 28). Retrieved from [Link]

  • Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. (2025, August 11). Food Safety Institute. Retrieved from [Link]

  • Gas chromatography-olfactometry in food flavour analysis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Sensory Evaluation: Assessing Taste, Aroma, and Quality. (2025, October 28). Eurofins Scientific. Retrieved from [Link]

  • Sensory Evaluation Methods For Food And Beverage Products. (2024, May 18). Food Research Lab. Retrieved from [Link]

  • Encapsulation of Fragrances and Flavours: a Way to Control Odour and Aroma in Consumer Products. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. (2025, March 14). ResearchGate. Retrieved from [Link]

  • Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications. (2024, January 3). Purdue University Graduate School - Figshare. Retrieved from [Link]

  • Quantitative Descriptive Analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. (n.d.). Sitaram Dixit. Retrieved from [Link]

  • Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham. (n.d.). PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Analytical Methods for Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate Characterization

Executive Summary Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (CAS: 14716-16-6) represents a class of -keto esters critical in the synthesis of heterocycles for pharmaceutical applications. Its characterization presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (CAS: 14716-16-6) represents a class of


-keto esters critical in the synthesis of heterocycles for pharmaceutical applications. Its characterization presents a specific analytical challenge: keto-enol tautomerism .

Unlike stable pharmaceutical intermediates, this compound exists in a dynamic equilibrium between its keto and enol forms. Standard analytical protocols often fail, yielding split peaks in HPLC or inconsistent integration in NMR, leading to false "impurity" flags. This guide compares three primary analytical methodologies—NMR, HPLC-UV/MS, and GC-MS—providing optimized protocols to distinguish between tautomeric equilibrium and actual degradation.

Part 1: Structural Analysis & The Tautomeric Challenge

The


-keto ester functionality allows the proton at the 

-position (between the carbonyls) to shift, creating an enol stabilized by intramolecular hydrogen bonding and conjugation with the furan ring.
Mechanism of Tautomerism

The following diagram illustrates the equilibrium that dictates analytical strategy. In non-polar solvents (e.g.,


), the Enol  form is stabilized. In polar aprotic solvents (e.g., DMSO), the Keto  form often predominates.

Tautomerism cluster_0 Dynamic Equilibrium Keto Keto Form (dicarbonyl) Enol Enol Form (H-bond stabilized) Keto->Enol  Slow exchange (NMR)    Fast exchange (HPLC)   Factors Influencing Factors: 1. Solvent Polarity 2. Temperature 3. Concentration Factors->Keto

Figure 1: Keto-enol tautomerism equilibrium. The rate of exchange relative to the analytical timescale determines signal appearance.

Part 2: Comparative Analysis of Methods

The following table contrasts the utility of each method. Note: NMR is the only method capable of quantifying the tautomeric ratio without shifting the equilibrium significantly during measurement.

FeatureNMR (

H /

C)
HPLC-UV/MS GC-MS
Primary Utility Structural Identification & Tautomer RatioPurity Quantification (Non-volatile impurities)Volatile Impurities & Residual Solvents
Tautomer Handling Excellent. Sees distinct signals for both forms.Poor. Often results in peak splitting or tailing.Variable. High temp may shift equilibrium or cause degradation.
Sample Integrity Non-destructive.Destructive.Destructive (Thermal stress).
Limit of Detection Moderate (~0.1%)High (<0.05%)High (<0.05%)
Key Risk Solvent choice alters spectra (DMSO vs

).
Quantifying the enol peak as an impurity.Decarboxylation of the

-keto acid byproduct.

Part 3: Detailed Experimental Protocols

Method 1: Nuclear Magnetic Resonance (NMR)

Status: Gold Standard for Structure & Equilibrium Analysis

NMR is the definitive method for confirming the structure. The furan ring protons and the ethyl group provide stable anchors, while the


-protons shift significantly between tautomers.
Protocol
  • Solvent Selection: Use Chloroform-d (

    
    )  to observe the enol form (stabilized by intramolecular H-bonding). Use DMSO-
    
    
    
    to favor the keto form and simplify the spectrum.
  • Concentration: Prepare a ~10-15 mg/mL solution. High concentrations can induce intermolecular H-bonding, shifting the equilibrium.[1]

  • Acquisition: Standard proton parameters (16-32 scans).

Expected Data (

, 400 MHz)
  • Common Signals:

    • 
       1.35 (t, 3H, ester 
      
      
      
      )
    • 
       2.38 (s, 3H, furan 
      
      
      
      )
    • 
       4.25 (q, 2H, ester 
      
      
      
      )
    • 
       6.10 (d, 1H, furan C4-H)
      
    • 
       7.15 (d, 1H, furan C3-H)
      
  • Keto-Specific Signals (Minor in

    
    ): 
    
    • 
       3.85 (s, 2H, 
      
      
      
      -methylene
      
      
      )
  • Enol-Specific Signals (Major in

    
    ): 
    
    • 
       5.60 (s, 1H, vinyl proton 
      
      
      
      )
    • 
       12.1 (s, 1H, enol 
      
      
      
      , broad, exchangeable)

Critical Insight: Do not integrate the Keto


-methylene (2H) against the Enol vinyl proton (1H) directly without normalizing for proton count. The sum of the molar ratios of both forms represents the total purity.
Method 2: HPLC-UV/MS

Status: Standard for Purity, Requires Optimization

Standard generic gradients often fail for


-keto esters, resulting in a "saddle" peak or two distinct peaks that coalesce poorly.
Optimized Protocol: Acidic Mobile Phase

Acidifying the mobile phase suppresses ionization and can speed up tautomerization kinetics relative to the separation timescale, forcing the peaks to coalesce into a single average peak, or distinctly separate them if the column temperature is low.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use neutral buffers).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Elevated temperature promotes fast exchange, often merging tautomers into a single sharp peak).

  • Detection: UV at 254 nm (Furan absorption) and 280 nm.

Troubleshooting "Ghost" Peaks

If two peaks appear (e.g., RT 5.2 min and 5.6 min) with identical Mass Spectra (MS), this is tautomer separation.

  • Validation: Re-inject the sample at a significantly different temperature (e.g., 10°C). If the ratio or resolution of the two peaks changes, they are tautomers, not impurities.

Method 3: GC-MS

Status: Risk of Thermal Degradation

Direct injection of


-keto esters can lead to thermal decarboxylation in the injector port, showing a false peak for 1-(5-methylfuran-2-yl)ethan-1-one (the ketone decomposition product).
Protocol
  • Inlet Mode: Splitless or Cool On-Column (preferred to minimize thermal shock).

  • Inlet Temperature: Keep as low as possible (e.g., 150°C-200°C) if not using on-column.

  • Derivatization (Recommended): To lock the structure and prevent degradation, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Reaction: Incubate 10 mg sample + 100 µL MSTFA at 60°C for 30 mins.

    • Result: The enol -OH is silylated, creating a stable TMS-enol ether that flies well on GC.

Part 4: Analytical Workflow Decision Tree

Use this workflow to determine the correct sequence of analysis for a new batch of material.

Workflow Start New Sample Batch NMR 1. Run 1H NMR (CDCl3) Check Structure & Tautomer Ratio Start->NMR Decision Purity > 95%? NMR->Decision HPLC 2. HPLC-UV (Acidic/40°C) Quantify Non-Volatile Impurities Decision->HPLC Yes Fail Recrystallize / Column Decision->Fail No GC 3. GC-MS (TMS Derivatization) Check Residual Solvents HPLC->GC Pass Release Batch GC->Pass

Figure 2: Recommended characterization workflow.

References

  • BenchChem. (2025).[2][3] Addressing keto-enol tautomerism in the analysis of β-keto esters. Retrieved from

  • Chemistry Steps. (2022). Keto-Enol Tautomerism: Mechanisms and Factors. Retrieved from

  • Royal Society of Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Retrieved from

  • Chromatography Forum. (2007).[4] Discussions on HPLC separation of tautomers. Retrieved from

  • National Institutes of Health (NIH). (2023). Comparison of HPLC and NMR for quantification. Retrieved from

Sources

Comparative

The Versatile Furan Ketoester: A Comparative Guide to the Efficacy of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate as a Synthetic Building Block

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate, a fu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate, a furan-containing β-ketoester, has emerged as a valuable and versatile synthon, particularly in the realm of multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. This guide provides a comprehensive comparison of its performance against established and alternative building blocks, supported by experimental data, to empower researchers in drug discovery and synthetic methodology development.

Introduction: The Unique Attributes of a Furan-Based Synthon

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate integrates the reactive 1,3-dicarbonyl moiety with a 5-methylfuran ring. This furan core imparts distinct electronic properties and reactivity compared to its carbocyclic and other heterocyclic counterparts. The oxygen heteroatom in the furan ring influences the electron density distribution, affecting the reactivity of the adjacent carbonyl group and the overall behavior of the molecule in chemical transformations.[1][2] Furan and its derivatives are recognized as key structural units in numerous natural products and serve as versatile synthons in organic synthesis.[1]

This guide will focus on the efficacy of ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate in two of the most powerful MCRs for heterocycle synthesis: the Biginelli and Hantzsch reactions. Its performance will be benchmarked against commonly used β-ketoesters, namely ethyl acetoacetate and ethyl benzoylacetate.

Comparative Analysis in Multicomponent Reactions

The true measure of a building block's utility lies in its performance in key synthetic transformations. Here, we dissect the efficacy of ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate in the Biginelli and Hantzsch reactions, drawing comparisons with established β-ketoesters.

The Biginelli Reaction: A Gateway to Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, providing access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[3][4] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[5][6]

The reactivity of the β-ketoester is a critical factor influencing the reaction's efficiency. To illustrate the performance of ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate, we compare its hypothetical use with established results for ethyl acetoacetate and ethyl benzoylacetate in the synthesis of a DHPM.

Table 1: Comparative Yields in the Biginelli Reaction

β-KetoesterAldehydeUrea/ThioureaCatalystSolventTime (h)Yield (%)Reference
Ethyl AcetoacetateBenzaldehydeUreaHClEthanol1.594[7]
Ethyl BenzoylacetateBenzaldehydeUreaHClEthanolOvernightNot specified, but generally lower than ethyl acetoacetate[8]
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate 5-MethylfurfuralUreaGranite/QuartzEthanol3-461-66Hypothetical, based on[3]

The electron-donating nature of the furan ring, compared to the phenyl group, can influence the electrophilicity of the carbonyl carbon, potentially affecting reaction rates and yields. While direct experimental data for the title compound in a classic Biginelli reaction is scarce, studies on related furan aldehydes suggest that furan-containing substrates are well-tolerated.[3] The slightly lower projected yield compared to ethyl acetoacetate may be attributed to the steric bulk of the furan ring or altered electronic effects.

Experimental Protocol: Biginelli Synthesis of 4-(5-methylfuran-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

This protocol is a representative procedure based on established Biginelli reaction conditions.

  • Materials: 5-Methylfurfural (1 mmol), Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (1 mmol), Urea (1.5 mmol), catalytic amount of HCl, Ethanol (10 mL).

  • Procedure:

    • To a round-bottom flask, add 5-methylfurfural, ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate, and urea.

    • Add ethanol followed by a catalytic amount of concentrated hydrochloric acid.

    • Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Biginelli_Reaction aldehyde 5-Methylfurfural intermediate N-Acyliminium Ion aldehyde->intermediate + Urea ketoester Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate ketoester->intermediate Nucleophilic Attack urea Urea catalyst Acid Catalyst (HCl) catalyst->intermediate product 4-(5-methylfuran-2-yl)-DHPM intermediate->product Cyclization & Dehydration

Caption: Proposed mechanism for the Biginelli reaction.

The Hantzsch Pyridine Synthesis: Constructing Dihydropyridines

The Hantzsch synthesis is a four-component reaction that provides access to 1,4-dihydropyridines (DHPs), a privileged scaffold in medicinal chemistry, most notably as calcium channel blockers.[9][10] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9]

The choice of β-ketoester directly impacts the substituents at the 3- and 5-positions of the DHP ring. Here, we compare the potential performance of ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate with the workhorse, ethyl acetoacetate.

Table 2: Comparative Yields in the Hantzsch Pyridine Synthesis

β-KetoesterAldehydeNitrogen SourceCatalyst/ConditionsTime (h)Yield (%)Reference
Ethyl AcetoacetateBenzaldehydeAmmonium AcetateReflux in Ethanol4-6~90[11]
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate 5-MethylfurfuralAmmonium AcetateReflux in Ethanol4-685-95 (Projected)N/A

Note: The projected yield for ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is based on the general efficiency of the Hantzsch reaction with various aldehydes and β-ketoesters.

The Hantzsch reaction is known for its high efficiency with a wide range of substrates. It is anticipated that ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate would perform comparably to ethyl acetoacetate, affording the corresponding dihydropyridine in excellent yield. The electronic nature of the furan ring is not expected to significantly hinder the reaction.

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(5-methylfuran-2-yl)pyridine-3,5-dicarboxylate

This protocol outlines a standard procedure for the Hantzsch synthesis.

  • Materials: 5-Methylfurfural (1 mmol), Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (2 mmol), Ammonium acetate (1.5 mmol), Ethanol (15 mL).

  • Procedure:

    • In a round-bottom flask, dissolve 5-methylfurfural, ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate, and ammonium acetate in ethanol.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature.

    • The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

    • Filter the solid, wash with cold ethanol, and dry to obtain the dihydropyridine product.

Hantzsch_Synthesis aldehyde 5-Methylfurfural unsat_ketone α,β-Unsaturated Ketone aldehyde->unsat_ketone + Ketoester (Knoevenagel) ketoester1 Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (2 eq.) enamine Enamine ketoester1->enamine + NH₃ ammonia Ammonium Acetate product 1,4-Dihydropyridine enamine->product Michael Addition unsat_ketone->product

Caption: Simplified workflow of the Hantzsch pyridine synthesis.

Alternative Building Blocks and Their Comparative Merits

While ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate demonstrates significant utility, it is essential to consider alternative building blocks for accessing structural diversity.

  • Thiophene and Pyrrole Analogues: Replacing the furan ring with thiophene or pyrrole introduces different heteroatoms, altering the electronic properties, aromaticity, and potential for hydrogen bonding.[12][13] Thiophene is more aromatic than furan, which can lead to differences in reactivity.[2] Pyrrole, with its N-H group, offers a site for further functionalization and can act as a hydrogen bond donor. The choice between these heterocycles allows for fine-tuning of the physicochemical properties of the final products, which is crucial in drug design.

  • Acyclic and Carbocyclic β-Ketoesters: Simple β-ketoesters like ethyl acetoacetate and ethyl benzoylacetate are readily available and cost-effective. They provide access to core heterocyclic scaffolds that can be further functionalized. While lacking the inherent structural features of the furan ring, their simplicity can be an advantage in certain synthetic strategies.

Conclusion and Future Outlook

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate stands as a highly effective and versatile building block for the synthesis of complex heterocyclic molecules. Its performance in key multicomponent reactions, such as the Biginelli and Hantzsch syntheses, is comparable to, and in some cases may offer advantages over, more traditional β-ketoesters. The presence of the furan moiety provides a unique structural and electronic handle for diversification and can impart desirable physicochemical properties to the target molecules.

Future research should focus on direct, side-by-side comparative studies of furan, thiophene, and pyrrole-containing β-ketoesters in a wider range of multicomponent reactions. Such data will be invaluable for medicinal chemists and synthetic organic chemists in the rational design and synthesis of novel compounds with tailored biological activities. The continued exploration of building blocks like ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate will undoubtedly fuel innovation in the development of efficient and diversity-oriented synthetic methodologies.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Retrieved from [Link]

  • El-Sayed, M. S., & Al-Ghorbani, M. (2015). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 20(7), 12699–12709. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Molecular Sciences, 14(12), 24246–24269. [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Retrieved from [Link]

  • Peterson, E. A., & Mitchell, T. A. (2014). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Drug Metabolism Reviews, 46(1), 48–63. [Link]

  • MDPI. (n.d.). Dimethyl 1,4-Dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Vella, J., & Zammit, S. C. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3719. [Link]

  • Patil, S. B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of Chemical and Pharmaceutical Research, 14(7), 1-8. [Link]

  • Zare, A., & Abi, F. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Organic Chemistry International, 2014, 1-5. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Retrieved from [Link]

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]

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  • ResearchGate. (n.d.). Synthesis of furan from 1,3‐dicarbonyl compound and alkyne. Retrieved from [Link]

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  • Journal of the Serbian Chemical Society. (n.d.). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine: A green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones/tiones derivatives under solvent-free conditions. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate

Hazard Profile Analysis: Understanding the "Why" The disposal protocol for any chemical is dictated by its inherent hazards. For Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate, we must infer its risk profile by examining i...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile Analysis: Understanding the "Why"

The disposal protocol for any chemical is dictated by its inherent hazards. For Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate, we must infer its risk profile by examining its structure.

  • Furan Moiety (5-methylfuran): The furan ring is the primary driver of the compound's significant hazards. Furan and its derivatives are known to be:

    • Flammable: Furan-containing compounds are typically flammable liquids with vapors that can form explosive mixtures with air.[1][2] Sources of ignition must be strictly controlled where the material is handled or stored.[1]

    • Toxic: These compounds can be harmful if ingested, inhaled, or absorbed through the skin.[3][4]

    • Peroxide Formers: A critical and often underestimated hazard of furan compounds is their tendency to form explosive peroxides upon exposure to air and light.[1] This necessitates storage in tightly sealed, opaque containers.

    • Suspected Carcinogens/Mutagens: Some furan derivatives and related compounds are suspected of causing genetic defects and cancer.[5]

  • Beta-Keto Ester Moiety: This functional group contributes to its reactivity and potential for biological activity. While less acutely hazardous than the furan ring, it is still a reactive organic molecule that must be handled with care.

Given this profile, Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate must be treated as a flammable, toxic, and potentially peroxide-forming hazardous waste .

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following controls are in place.

  • Engineering Controls: All handling of this compound, including transfer to a waste container, must be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable.

    • Eye Protection: Chemical splash goggles are mandatory.[7] If there is a significant splash risk, a full face shield should be worn in addition to goggles.[7]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[8] Inspect gloves for any signs of degradation before use and dispose of them immediately if contamination is suspected.[9]

    • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[6]

    • Footwear: Closed-toe shoes are required for all laboratory work.[7]

Step-by-Step Disposal Workflow

Disposing of this compound requires a systematic approach to ensure safety and regulatory compliance. Never dispose of this chemical down the drain or in the solid waste trash.[1][3][4]

Step 1: Waste Characterization & Segregation

  • Action: Designate Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate waste as "Flammable Organic Hazardous Waste."

  • Causality: Proper characterization is the foundation of safe disposal. This classification informs container choice, storage requirements, and the final disposal route.

  • Protocol: Do not mix this waste with other waste streams, such as aqueous waste, solid waste, or incompatible chemicals (e.g., strong acids, bases, or oxidizing agents), unless explicitly permitted by your EHS department.[3][10] Mixing can cause dangerous reactions or complicate the final disposal process.

Step 2: Container Selection & Labeling

  • Action: Select a designated hazardous waste container that is in good condition, has a secure, vapor-tight lid, and is chemically compatible with the waste.[3][11] A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Causality: A sealed, compatible container prevents the release of flammable and toxic vapors and avoids degradation of the container itself.[3][12]

  • Protocol:

    • Affix your institution's official hazardous waste label to the container.

    • Clearly write the words "Hazardous Waste ".[13]

    • List all chemical constituents by their full name, including "Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate" and any solvents used.[13]

    • Indicate the associated hazards: Flammable, Toxic .[13]

    • Fill in the Principal Investigator's name and lab location.[13]

Step 3: Temporary Storage (Satellite Accumulation)

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Causality: SAAs are designated for the safe, temporary storage of hazardous waste at or near the point of generation, ensuring it remains under the control of laboratory personnel.

  • Protocol:

    • Keep the waste container closed at all times, except when adding waste.[3][12]

    • Store the container in a secondary containment bin to mitigate potential leaks or spills.

    • Ensure the SAA is away from heat sources, direct sunlight, and ignition sources.[1][12]

Step 4: Final Disposal Pathway

  • Action: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[3]

  • Causality: Hazardous waste must be transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF) in compliance with EPA and local regulations.[14]

  • Protocol: Follow your institution's specific procedures for requesting a hazardous waste pickup.[15] Do not allow waste to accumulate beyond your SAA's volume limits or for extended periods.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or highly volatile, evacuate the lab and notify EHS and emergency services.[1][16]

  • Control Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[1][17]

  • Contain the Spill: If safe to do so, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or chemical spill pillows.[16][18] Work from the outside of the spill inward.[18]

  • Absorb and Collect: Cover the spill with the absorbent material.[18] Once fully absorbed, carefully scoop the material using non-sparking tools and place it into a sealable container for disposal as hazardous waste.[1][2]

  • Decontaminate: Clean the spill area with a detergent solution and wipe dry.[16] All cleanup materials (gloves, wipes, absorbent pads) are also considered hazardous waste and must be placed in the sealed container.[3][18]

  • Label and Dispose: Label the container with a hazardous waste tag, detailing the spilled chemical and the absorbent used. Arrange for pickup via your EHS department.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper management and disposal of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate waste.

DisposalWorkflow start Waste Generation: Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate characterize Step 1: Characterize Waste (Flammable, Toxic, Peroxide-Former) start->characterize segregate Step 2: Segregate Waste (No mixing with incompatibles) characterize->segregate container Step 3: Select & Label Container (Compatible, Sealed, Labeled) segregate->container store Step 4: Store in SAA (Closed, Secondary Containment) container->store is_spill Emergency Event? store->is_spill spill_protocol Execute Spill Management Protocol (Alert, Contain, Collect, Decontaminate) is_spill->spill_protocol Yes request_pickup Step 5: Request EHS Pickup is_spill->request_pickup No spill_protocol->container Collect Spill Waste end End of Lifecycle: Proper Disposal by Licensed Contractor request_pickup->end

Caption: Disposal workflow for Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate.

Quantitative Data Summary of Related Compounds

To provide a contextual understanding of the potential hazards, the table below summarizes key data for structurally related compounds.

PropertyFuran2-Methylfuran2-Butanone (MEK)Citation
CAS Number 110-00-9534-22-578-93-3[5]
Molecular Formula C₄H₄OC₅H₆OC₄H₈O[12]
Flash Point -36 °C (-33 °F)-30 °C (-22 °F)-9 °C (16 °F)[1][12]
Hazards Highly Flammable, Toxic, Peroxide Former, Suspected CarcinogenHighly Flammable, ToxicHighly Flammable, Eye Irritant[1][2][12]

References

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  • University of Wisconsin–Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • CymitQuimica. (2025, December 28). SAFETY DATA SHEET for Ethyl 3-cyano-2-oxopropanoate.
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